molecular formula C6BrCl2F3 B1304052 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene CAS No. 24812-13-3

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Cat. No.: B1304052
CAS No.: 24812-13-3
M. Wt: 279.87 g/mol
InChI Key: CZFXDIJFSGMXRV-UHFFFAOYSA-N
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Description

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a useful research compound. Its molecular formula is C6BrCl2F3 and its molecular weight is 279.87 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-bromo-3,5-dichloro-2,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6BrCl2F3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFXDIJFSGMXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Br)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6BrCl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382099
Record name 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24812-13-3
Record name 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24812-13-3
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24812-13-3

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a halogenated aromatic compound with significant potential for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document outlines its chemical and physical properties, potential synthetic routes, reactivity in key chemical transformations, and safety considerations.

Physicochemical and Spectroscopic Data

This compound is a colorless crystalline solid at room temperature.[1] Its highly substituted and electron-deficient aromatic ring gives it unique properties, making it a valuable intermediate in specialized chemical synthesis.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 24812-13-3[1]
Molecular Formula C₆BrCl₂F₃
Molecular Weight 279.87 g/mol
Appearance Colorless crystalline solid[1]
Melting Point 58-60 °C[1]
Solubility Insoluble in water; Soluble in acetone, ethyl acetate, and methanol[1]

Spectroscopic Data:

While specific, publicly available spectroscopic data for this compound is limited, the following table presents expected and observed data for structurally similar compounds. Researchers should perform their own analytical characterization for confirmation.

Table 2: Expected and Illustrative Spectroscopic Data

TechniqueExpected Features for C₆BrCl₂F₃
¹H NMR Due to the absence of hydrogen atoms on the aromatic ring, no signals are expected in the aromatic region.
¹³C NMR Six distinct signals are expected in the aromatic region, with chemical shifts influenced by the attached halogens. Carbons attached to fluorine will exhibit C-F coupling.
¹⁹F NMR Three distinct signals are expected, with chemical shifts and coupling patterns determined by their positions relative to each other and the other halogens.
IR Spectroscopy Characteristic absorption bands for C-Br, C-Cl, C-F, and aromatic C=C stretching are expected.
Mass Spectrometry The molecular ion peak (M+) would show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

Synthesis and Reactivity

G cluster_0 Plausible Synthetic Pathway Precursor Aniline 3,5-dichloro-2,4,6-trifluoroaniline Diazonium Salt [ArN2]+Cl- Precursor Aniline->Diazonium Salt NaNO2, HCl Target Compound This compound Diazonium Salt->Target Compound CuBr, HBr (Sandmeyer Reaction)

Caption: Plausible synthetic route via Sandmeyer reaction.

The chemical reactivity of this compound is dominated by its heavily halogenated, electron-deficient aromatic ring. The carbon-bromine bond is the most reactive site for cross-coupling reactions.[1]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. The electron-withdrawing nature of the chloro and fluoro substituents is expected to facilitate the initial oxidative addition step in the catalytic cycle.

G Pd(0)L2 Pd(0)L2 ArPd(II)(Br)L2 ArPd(II)(Br)L2 Pd(0)L2->ArPd(II)(Br)L2 Oxidative Addition (Ar-Br) ArPd(II)(R)L2 ArPd(II)(R)L2 ArPd(II)(Br)L2->ArPd(II)(R)L2 Transmetalation (e.g., with R-B(OH)2) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Coupled Product ArPd(II)(R)L2->Ar-R

Caption: Generalized catalytic cycle for Suzuki coupling.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, the following are illustrative protocols for Suzuki and Heck reactions based on structurally similar and electronically comparable aryl bromides. These should be adapted and optimized by researchers for the specific substrate.

Illustrative Protocol: Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of an electron-deficient aryl bromide with phenylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Degassed solvent mixture (e.g., Toluene/Ethanol/Water)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.

  • Add the palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Illustrative Protocol: Heck Reaction

This protocol outlines a typical Heck reaction of an electron-deficient aryl bromide with styrene.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • A suitable base (e.g., triethylamine or potassium carbonate, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine the aryl bromide, base, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF and styrene via syringe.

  • Seal the tube and heat the reaction to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic phase, concentrate under reduced pressure, and purify the residue by column chromatography.

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable building block in several areas:

  • Agrochemicals: This compound serves as a key intermediate in the synthesis of next-generation pesticides and herbicides.[2] The high degree of halogenation can enhance the biological activity and stability of the final products.

  • Drug Development: In medicinal chemistry, the incorporation of multiple fluorine atoms into a molecule is a common strategy to improve metabolic stability, bioavailability, and binding affinity. This compound provides a scaffold for creating novel fluorinated drug candidates.

  • Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for use in the synthesis of advanced materials with specific electronic properties, such as polymers and coatings.

Safety and Handling

Table 3: General Safety Information

HazardPrecautionary Statement
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves.
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection.
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Handling:

  • Use in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

This technical guide is intended to provide an overview of this compound for research and development purposes. All experimental work should be conducted with appropriate safety precautions and after a thorough literature review and risk assessment.

References

An In-Depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a key intermediate in various synthetic applications. The information presented herein is intended to support researchers, scientists, and professionals in drug development and materials science in their experimental design and execution.

Core Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
CAS Number 24812-13-3[1]
Molecular Formula C₆BrCl₂F₃
Molecular Weight 279.87 g/mol
Appearance Colorless crystalline solid[1]
Melting Point 58-60 °C[1]
Boiling Point 217.6 °C at 760 mmHg
Density 1.968 g/cm³
Refractive Index 1.527
Solubility Insoluble in water; soluble in organic solvents such as acetone, ethyl acetate, and methanol.[1]
Stability Stable under normal temperatures and pressures.[1]

Chemical Reactivity and Applications

This compound is a highly halogenated aromatic compound, which significantly influences its chemical reactivity.[1] The presence of electron-withdrawing fluorine and chlorine atoms makes the benzene ring electron-deficient.[1] The carbon-bromine bond is a key reactive site, often targeted in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.[1] The electron-deficient nature of the aromatic ring also renders it susceptible to nucleophilic substitution reactions under specific conditions.[1]

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2] The trifluoromethyl group, in particular, can enhance properties such as lipophilicity and metabolic stability in drug candidates.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols for solid organic compounds and can be adapted for this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus with a capillary tube.

Procedure:

  • A small amount of the finely powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of a melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[3] For a pure compound, this range is typically narrow.

Boiling Point Determination (Siwoloboff Method)

For solid compounds with a boiling point that can be safely reached, a small-scale distillation or the Siwoloboff method can be employed.

Procedure:

  • A small amount of the substance is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • The test tube is heated gently in a heating bath.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5]

Density Determination (Pycnometer Method)

The density of a solid can be determined using a pycnometer, a flask with a specific volume.

Procedure:

  • The mass of a clean, dry pycnometer is determined.

  • A known mass of the solid compound is added to the pycnometer.

  • The pycnometer is filled with a liquid of known density in which the solid is insoluble. Any air bubbles are removed.

  • The total mass of the pycnometer, solid, and liquid is measured.

  • The volume of the solid is calculated from the mass and density of the displaced liquid.

  • The density of the solid is then calculated by dividing its mass by its determined volume.

Solubility Determination (Qualitative)

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential reactivity of a compound.

Procedure:

  • Approximately 0.1 g of the solid is placed in a test tube.

  • A small volume (e.g., 1 mL) of the solvent is added.

  • The mixture is agitated or sonicated to facilitate dissolution.

  • The solubility is observed and categorized as soluble, partially soluble, or insoluble.[6] This can be repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

Plausible Synthesis Workflow

The following diagram illustrates a generalized workflow for such a synthesis.

SynthesisWorkflow cluster_start Starting Material cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start 3,5-dichloro-2,4,6-trifluoroaniline reagents_d NaNO2, HBr (aq) diazonium Diazonium Salt Intermediate reagents_d->diazonium reagents_s CuBr product This compound reagents_s->product extraction Extraction product->extraction washing Washing extraction->washing drying Drying washing->drying purification Crystallization / Chromatography drying->purification

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a key intermediate in the development of novel pharmaceuticals and agrochemicals.

Introduction

This compound (CAS No. 24812-13-3) is a highly functionalized, polyhalogenated aromatic compound.[1] Its structure, featuring a benzene ring heavily substituted with electron-withdrawing halogen atoms, imparts unique chemical properties that make it a valuable building block in synthetic organic chemistry.[1] The strategic placement of bromine, chlorine, and fluorine atoms allows for selective chemical transformations, rendering it an important intermediate for creating complex molecules with desired biological activities.[1] This guide details the physicochemical properties, a plausible synthetic route, expected spectroscopic characteristics, and key applications of this compound.

Molecular Structure and Physicochemical Properties

The core of the molecule is a benzene ring substituted with one bromine, two chlorine, and three fluorine atoms. This high degree of halogenation significantly influences its electronic properties and reactivity.[1] The carbon-bromine bond is a key reactive site, often targeted in palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds.[1] Furthermore, the electron-deficient nature of the aromatic ring makes the compound susceptible to certain nucleophilic substitution reactions under specific conditions.[1]

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 24812-13-3[1]
Molecular Formula C₆BrCl₂F₃[1]
Molecular Weight 279.87 g/mol [1]
Appearance Colorless crystalline solid[1]
Melting Point 58-60 °C[1]
Boiling Point 217.6 °C at 760 mmHg[1]
Density 1.968 g/cm³[1]
Refractive Index 1.527[1]
Solubility Insoluble in water; Soluble in organic solvents (acetone, ethyl acetate, methanol)[1]
Stability Stable under normal temperatures and pressures[1]

Synthesis and Experimental Protocols

The proposed synthesis would begin with a suitable precursor, 3,5-dichloro-2,4,6-trifluoroaniline. This aniline derivative would undergo diazotization followed by a copper(I) bromide-mediated Sandmeyer reaction to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product Precursor 3,5-Dichloro-2,4,6-trifluoroaniline Diazotization Diazotization Precursor:e->Diazotization:w 1. NaNO₂, H₂SO₄ 2. 0-5 °C Sandmeyer Sandmeyer Reaction Diazotization->Sandmeyer Arenediazonium Salt Intermediate Product 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene Sandmeyer:e->Product:w CuBr, HBr

Caption: Proposed synthesis workflow for this compound.

General Experimental Protocol (Proposed)

The following is a generalized protocol for the Sandmeyer bromination of an aryl amine, adapted for the synthesis of the target molecule.[3][4][5]

  • Diazotization:

    • Dissolve the starting material, 3,5-dichloro-2,4,6-trifluoroaniline, in a mixture of a suitable organic acid (e.g., glacial acetic acid) and concentrated sulfuric acid.

    • Cool the mixture to 0-5 °C using an ice-salt bath.

    • Slowly add a pre-cooled solution of sodium nitrite (NaNO₂) in concentrated sulfuric acid dropwise to the aniline solution. Maintain the temperature strictly below 5 °C throughout the addition to prevent the decomposition of the resulting diazonium salt.[4]

    • Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure the reaction goes to completion.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr) in hydrobromic acid (HBr).

    • Cool the CuBr mixture in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution prepared in step 1 to the CuBr mixture. Vigorous evolution of nitrogen gas is expected. Control the rate of addition to maintain the reaction temperature and avoid excessive foaming.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product, a solid, by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield pure this compound.

Spectroscopic Characterization (Predicted)

NMR Spectroscopy
NucleusPredicted Chemical Shift (δ)Predicted Multiplicity & CouplingRationale
¹H N/AN/AThe molecule contains no hydrogen atoms. The absence of signals in the ¹H NMR spectrum is a key identifying feature.
¹³C 4 unique signalsSinglets (in broadband decoupled spectrum)Based on molecular symmetry, four distinct carbon environments are expected: C-Br, C-Cl (x2, equivalent), C-F (x2, equivalent), and C-F (unique).
¹⁹F 2 unique signalsDoublet, TripletTwo signals are expected due to symmetry. The two equivalent fluorines (F-2, F-6) would appear as a doublet due to coupling with F-4. The unique fluorine (F-4) would appear as a triplet due to coupling with the two equivalent F-2/F-6 nuclei.
Mass Spectrometry and IR Spectroscopy
TechniquePredicted Features
Mass Spectrometry (EI) Molecular Ion (M⁺): A complex isotopic cluster around m/z 278, 280, 282, and 284. Isotopic Pattern: The pattern will be characteristic of a compound containing one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and two chlorine atoms (³⁵Cl/³⁷Cl ≈ 3:1), resulting in a distinctive M, M+2, M+4, M+6 pattern. Fragmentation: Expect loss of Br, Cl, and F atoms, and potentially the entire halogen substituents.
IR Spectroscopy C-F Stretching: Strong absorption bands expected in the 1100-1400 cm⁻¹ region. C-Cl Stretching: Bands expected in the 600-800 cm⁻¹ region. Aromatic C=C Stretching: Characteristic peaks in the 1400-1600 cm⁻¹ range, typical for substituted benzene rings.

Applications in Research and Development

This compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex target molecules, particularly in the agrochemical and pharmaceutical industries.[1] Its utility stems from the ability to selectively functionalize the C-Br bond while the other halogen atoms modify the steric and electronic properties of the final product.

Applications cluster_reactions Chemical Transformations cluster_products Target Molecules Intermediate 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Coupling Grignard Grignard Formation (via Br-Mg Exchange) Intermediate->Grignard Pharma Active Pharmaceutical Ingredients (APIs) Coupling->Pharma Agro Herbicides, Pesticides Coupling->Agro Grignard->Pharma Grignard->Agro

Caption: Role as an intermediate in synthesizing higher-value molecules.

The compound's structure can be incorporated into lead compounds in drug discovery to enhance properties such as metabolic stability and lipophilicity, which are crucial for bioavailability and efficacy. In agrochemicals, its derivatives are explored for the development of new herbicides and pesticides with improved potency and selectivity.[1]

Safety and Handling

This compound is stable under normal laboratory conditions.[1] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. For storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place away from incompatible substances.[1]

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemical research. Its highly halogenated structure provides a unique platform for synthetic chemists to design and construct novel, high-value molecules. While detailed experimental data is sparse in public literature, its properties and reactivity can be reliably predicted, allowing for its effective integration into complex synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a highly functionalized aromatic compound with significant potential in medicinal chemistry and materials science. Due to the absence of a direct, single-step synthesis in published literature, this guide outlines a plausible multi-step synthetic route culminating in a Sandmeyer reaction. The proposed pathway is based on established organohalogen chemistry principles and analogous reactions found in scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 24812-13-3
Molecular Formula C₆BrCl₂F₃
Molecular Weight 279.87 g/mol
Appearance Colorless crystalline solid
Melting Point 58-60 °C
Solubility Insoluble in water; soluble in common organic solvents (e.g., acetone, ethyl acetate, methanol)[1]

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-stage process:

  • Synthesis of the precursor, 3,5-dichloro-2,4,6-trifluoroaniline.

  • Diazotization of the aniline precursor followed by a Sandmeyer reaction to introduce the bromine atom.

This approach is predicated on the versatility of the Sandmeyer reaction for the introduction of halogens onto an aromatic ring.[2][3]

Synthesis_Workflow A 1,3,5-Trifluorobenzene B 2,4,6-Trifluoroaniline A->B Nitration then Reduction C 3,5-Dichloro-2,4,6-trifluoroaniline B->C Chlorination D Arenediazonium Salt Intermediate C->D Diazotization (NaNO₂, HBr, 0-5 °C) E This compound D->E Sandmeyer Reaction (CuBr, HBr)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the key stages of the proposed synthesis.

Stage 1: Synthesis of 3,5-dichloro-2,4,6-trifluoroaniline (Proposed)

This multi-step synthesis of the key aniline intermediate is based on analogous transformations of fluorinated aromatic compounds.

Step 1a: Nitration of 1,3,5-Trifluorobenzene

  • Materials: 1,3,5-Trifluorobenzene, Fuming Nitric Acid, Concentrated Sulfuric Acid.

  • Procedure: To a cooled (0-5 °C) and stirred mixture of concentrated sulfuric acid, slowly add 1,3,5-trifluorobenzene. Fuming nitric acid is then added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then carefully poured onto ice, and the resulting precipitate (2,4,6-trifluoronitrobenzene) is collected by filtration, washed with water, and dried.

Step 1b: Reduction of 2,4,6-Trifluoronitrobenzene

  • Materials: 2,4,6-Trifluoronitrobenzene, Tin(II) Chloride Dihydrate, Concentrated Hydrochloric Acid, Ethanol.

  • Procedure: 2,4,6-Trifluoronitrobenzene is dissolved in ethanol, and concentrated hydrochloric acid is added. The mixture is heated, and a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise. The reaction is refluxed for several hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is made basic with a concentrated sodium hydroxide solution, and the product, 2,4,6-trifluoroaniline, is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude aniline.

Step 1c: Chlorination of 2,4,6-Trifluoroaniline

  • Materials: 2,4,6-Trifluoroaniline, N-Chlorosuccinimide (NCS), Acetonitrile.

  • Procedure: 2,4,6-Trifluoroaniline is dissolved in acetonitrile. N-Chlorosuccinimide (2.2 equivalents) is added portion-wise at room temperature. The reaction mixture is stirred for an extended period (potentially 24-48 hours) until the desired dichlorinated product is formed. The progress of the reaction should be monitored by GC-MS or NMR. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 3,5-dichloro-2,4,6-trifluoroaniline.

Stage 2: Synthesis of this compound via Sandmeyer Reaction

This stage follows a general procedure for the Sandmeyer reaction.[4][5]

Step 2a: Diazotization of 3,5-dichloro-2,4,6-trifluoroaniline

  • Materials: 3,5-dichloro-2,4,6-trifluoroaniline, Hydrobromic Acid (48%), Sodium Nitrite.

  • Procedure: 3,5-dichloro-2,4,6-trifluoroaniline is suspended in a 48% aqueous solution of hydrobromic acid. The mixture is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise, ensuring the temperature remains below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2b: Sandmeyer Reaction

  • Materials: Arenediazonium salt solution from Step 2a, Copper(I) Bromide, Hydrobromic Acid (48%).

  • Procedure: In a separate flask, a solution of copper(I) bromide in 48% hydrobromic acid is prepared and warmed. The cold diazonium salt solution is then slowly added to the warm copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed. The reaction mixture is heated gently for a short period after the addition is complete to ensure full conversion. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Data Presentation

The following table summarizes the expected inputs and outputs for the key reaction steps. Please note that yields are estimates based on analogous reactions and would require experimental optimization.

Table 2: Summary of Reaction Parameters

Reaction StageStarting MaterialKey ReagentsProductExpected Yield (%)
Nitration 1,3,5-TrifluorobenzeneHNO₃, H₂SO₄2,4,6-Trifluoronitrobenzene80-90
Reduction 2,4,6-TrifluoronitrobenzeneSnCl₂·2H₂O, HCl2,4,6-Trifluoroaniline75-85
Chlorination 2,4,6-TrifluoroanilineN-Chlorosuccinimide3,5-Dichloro-2,4,6-trifluoroaniline50-60
Sandmeyer Reaction 3,5-Dichloro-2,4,6-trifluoroanilineNaNO₂, HBr, CuBrThis compound60-75

Signaling Pathways and Logical Relationships

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. The key steps are the formation of the diazonium salt, followed by a copper(I)-catalyzed decomposition to an aryl radical, which then abstracts a bromine atom from a copper(II) bromide species.

Sandmeyer_Mechanism cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Aniline Ar-NH₂ Diazonium Ar-N₂⁺ Aniline->Diazonium NaNO₂, HBr Aryl_Radical Ar• Diazonium->Aryl_Radical Cu(I)Br - N₂ Product Ar-Br Aryl_Radical->Product Cu(II)Br₂

Caption: Simplified mechanism of the Sandmeyer reaction.

This technical guide provides a robust framework for the synthesis of this compound. The proposed pathway, while requiring experimental validation and optimization, is based on well-established and reliable chemical transformations. Researchers and drug development professionals can use this guide as a starting point for the laboratory-scale synthesis of this promising compound.

References

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the safe handling of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is provided below. Information is compiled from available data on the specified compound and its structurally related analogs due to the absence of a dedicated Safety Data Sheet (SDS) for the target molecule.

Disclaimer

A specific Safety Data Sheet (SDS) for this compound (CAS No. 24812-13-3) was not located in the public domain during the search. The following guide has been constructed using available data for the target compound and supplemented with information from the SDS of structurally similar halogenated benzenes. This information should be used as a precautionary guide, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

Compound Identification and Properties

1.1 Chemical Identity

PropertyValue
Chemical Name This compound
CAS Number 24812-13-3[1]
Molecular Formula C₆BrCl₂F₃

1.2 Physicochemical Properties

This compound is a colorless crystalline solid. It is generally insoluble in water but soluble in common organic solvents such as acetone, ethyl acetate, and methanol. The compound is stable under normal temperature and pressure.[1]

PropertyValueSource Compound
Melting Point 58-60°CThis compound
Boiling Point 232°C1-Bromo-3,5-dichlorobenzene
Flash Point > 110°C1-Bromo-3,5-dichlorobenzene
Density 1.802 g/mL at 25°C1-Bromo-2,4,5-trifluorobenzene

Hazard Identification and Classification

While a specific GHS classification for this compound is unavailable, related compounds exhibit a range of hazards. The following table summarizes the GHS classifications for similar molecules, suggesting that the target compound should be handled with caution as a potential irritant and environmental hazard.

Hazard ClassGHS Classification (Example Compounds)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[2][3]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation)[2][3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[2][3]
Flammable Liquids Category 3 (Flammable liquid and vapor)[4]
Aquatic Hazard (Long-term) Category 2 (Toxic to aquatic life with long lasting effects)[5]

Experimental Protocols

Detailed experimental protocols for toxicological or ecological studies were not available in the searched documents. Safety Data Sheets typically provide summaries of results rather than full experimental methodologies.

Safety and Handling

4.1 Recommended Personal Protective Equipment (PPE)

PPE_Recommendations Handling Handling this compound Eye Eye Handling->Eye Mandatory Hand Hand Handling->Hand Mandatory Body Body Handling->Body Mandatory Respiratory Respiratory Handling->Respiratory Mandatory

4.2 First-Aid Measures

The following flowchart outlines the general first-aid procedures to be followed in case of exposure. Immediate medical attention should always be sought.

First_Aid_Workflow Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Start->Skin Eye Eye Start->Eye Ingestion Ingestion Start->Ingestion End Seek Immediate Medical Attention Move Move Inhalation->Move Wash Wash Skin->Wash Rinse Rinse Eye->Rinse DoNotInduce DoNotInduce Ingestion->DoNotInduce Move->End Wash->End Rinse->End DoNotInduce->End

4.3 Spill and Disposal Procedures

Spill_Disposal_Plan Spill Spill Detected Evacuate Evacuate Area & Remove Ignition Sources Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Absorb Absorb with Inert Material (e.g., sand, earth) Ventilate->Absorb Collect Collect in Closed Container for Disposal Absorb->Collect Dispose Dispose via Licensed Professional Waste Service Collect->Dispose NoDrains Do NOT allow to enter drains or environment Dispose->NoDrains

Storage and Stability

  • Storage Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from heat, sparks, and open flames.

  • Incompatible Materials : Strong oxidizing agents, strong acids, and strong bases.[6]

  • Stability : The compound is stable under recommended storage conditions.[1]

  • Hazardous Decomposition Products : Upon combustion, may produce carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen fluoride.[6]

References

Spectral Data Analysis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Molecular Sciences Division, Spectroscopic Analysis Unit

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS Number: 24812-13-3). Due to the limited availability of public experimental spectral data for this specific compound, this document presents predicted spectral data based on established spectroscopic principles and data from structurally analogous compounds. Furthermore, it outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for a solid organic compound of this nature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require an understanding of the expected spectral properties of this highly halogenated aromatic compound.

Introduction

This compound is a polysubstituted aromatic compound with significant potential in synthetic organic chemistry, serving as a versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The high degree of halogenation on the benzene ring imparts unique electronic properties and reactivity. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide addresses the current gap in publicly accessible experimental spectral data by providing robust predictions for its ¹³C NMR, ¹⁹F NMR, Mass Spectrum, and IR Spectrum. Additionally, standardized methodologies for obtaining such data are detailed to aid researchers in their experimental work.

Physical Properties:

PropertyValue
CAS Number 24812-13-3
Molecular Formula C₆BrCl₂F₃
Molecular Weight 295.86 g/mol
Appearance Colorless crystalline solid[1]
Melting Point 58-60 °C[1]

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and analysis of structurally similar halogenated benzenes.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is predicted to exhibit six distinct signals for the aromatic carbons, as the symmetry of the molecule is low. The chemical shifts are influenced by the electronegativity of the halogen substituents and the carbon-fluorine coupling.

Predicted Chemical Shift (δ) ppmCarbon AssignmentPredicted Multiplicity (due to C-F coupling)
~150 - 160C-F (C2, C4, C6)Triplet of triplets (or complex multiplet)
~120 - 130C-Cl (C3, C5)Singlet (or narrow multiplet)
~100 - 110C-Br (C1)Singlet (or narrow multiplet)
Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, three distinct signals are expected for the fluorine atoms, each showing coupling to the other fluorine nuclei.

Predicted Chemical Shift (δ) ppm (relative to CFCl₃)Fluorine AssignmentPredicted MultiplicityPredicted Coupling Constants (J) Hz
-120 to -140F at C2Doublet of doubletsJ(F2-F4) ≈ 20-30, J(F2-F6) ≈ 5-15
-120 to -140F at C4Doublet of doubletsJ(F4-F2) ≈ 20-30, J(F4-F6) ≈ 20-30
-120 to -140F at C6Doublet of doubletsJ(F6-F2) ≈ 5-15, J(F6-F4) ≈ 20-30
Predicted Mass Spectrometry Data (Electron Ionization)

The mass spectrum under electron ionization (EI) conditions is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.

m/z (predicted)Ion AssignmentExpected Isotopic Pattern
294/296/298/300[M]⁺ (Molecular Ion)Characteristic pattern for one Br and two Cl atoms
215/217/219[M-Br]⁺Characteristic pattern for two Cl atoms
260/262[M-Cl]⁺Characteristic pattern for one Br and one Cl atom
180[M-Br-Cl]⁺Characteristic pattern for one Cl atom
145[C₆F₃Cl]⁺Characteristic pattern for one Cl atom
Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by absorption bands corresponding to the vibrations of the carbon-halogen and carbon-carbon bonds within the aromatic ring.

Predicted Wavenumber (cm⁻¹)Bond Vibration
1550 - 1650C=C Aromatic ring stretching
1300 - 1450C-F Stretching
1000 - 1100C-Cl Stretching
600 - 700C-Br Stretching
700 - 900C-H out-of-plane bending (if any impurities)

General Experimental Protocols

The following are generalized protocols for acquiring spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of the solid sample for ¹H and ¹⁹F NMR, and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial. The final volume should be approximately 0.6-0.7 mL.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

3.1.2. Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • For ¹³C NMR, acquire the spectrum with proton decoupling.

  • For ¹⁹F NMR, acquire the spectrum with and without proton decoupling to observe H-F couplings if applicable (though none are expected for the title compound).

  • Set appropriate acquisition parameters (e.g., number of scans, relaxation delay) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

3.2.1. Sample Preparation

  • For direct insertion probe analysis, place a small amount of the solid sample (microgram to milligram range) into a capillary tube.

  • For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

3.2.2. Data Acquisition (Electron Ionization - EI)

  • Introduce the sample into the ion source. For a direct insertion probe, the sample is heated to induce volatilization. For GC-MS, the sample is injected into the GC and separated before entering the MS.

  • The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

3.3.1. Sample Preparation (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

3.3.2. Data Acquisition (FT-IR)

  • Record a background spectrum of the empty, clean ATR crystal.

  • Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Characterization Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized or purified chemical compound.

G Figure 1: General Workflow for Spectroscopic Characterization cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation Synthesis Synthesis & Purification Physical_Char Physical Characterization (MP, Appearance) Synthesis->Physical_Char NMR NMR Spectroscopy (1H, 13C, 19F) Physical_Char->NMR MS Mass Spectrometry (EI, ESI) Physical_Char->MS IR IR Spectroscopy (FT-IR) Physical_Char->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Figure 1: General Workflow for Spectroscopic Characterization.

Conclusion

References

A Technical Guide to the IUPAC Nomenclature of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the polysubstituted aromatic compound, 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. The systematic naming of complex molecules is fundamental to unambiguous scientific communication. This document elucidates the step-by-step application of IUPAC rules that results in the definitive name for this compound.

Substituent Data Presentation

The naming of a polysubstituted benzene derivative is contingent on the identification and prioritization of its substituents.[1][2] The relevant data for the substituents of the target molecule are summarized below.

Substituent NameChemical FormulaPrefix for NomenclatureAlphabetical Priority
Bromine-BrBromo1
Chlorine-ClChloro2
Fluorine-FFluoro3

Methodology for IUPAC Name Determination

The systematic name is derived by following a precise set of rules designed to ensure a unique and descriptive identifier for the chemical structure.

Step 1: Identification of the Parent Compound

The core of the molecule is a six-carbon aromatic ring, which is identified as benzene. Benzene serves as the parent name for the compound.[1][2][3]

Step 2: Identification and Naming of Substituents

The hydrogen atoms on the benzene ring have been replaced by several halogen atoms. These substituents are:

  • One Bromine atom, which is named as "Bromo".

  • Two Chlorine atoms, which are named as "Dichloro". The prefix "di-" indicates the presence of two identical substituents.

  • Three Fluorine atoms, which are named as "Trifluoro". The prefix "tri-" indicates the presence of three identical substituents.

Step 3: Alphabetical Ordering of Substituents

When multiple different substituents are present, they are listed in alphabetical order.[1][4][5] The prefixes "di-", "tri-", etc., are ignored for the purpose of alphabetization.

  • Bromo

  • Chloro

  • Fluoro

Step 4: Assignment of Locants (Numbering the Ring)

The carbon atoms of the benzene ring must be numbered to indicate the position of each substituent. The primary rule is to assign the locants (numbers) in a way that gives the lowest possible set of numbers to the substituents.[5][6]

  • Lowest Locant Rule : The numbering should start on a substituted carbon and proceed around the ring (clockwise or counter-clockwise) to give the lowest possible numbers to all substituents.[6][7]

  • Alphabetical Priority for Numbering : If there is a choice in numbering that results in the same lowest locant set, the substituent that comes first alphabetically is assigned the lowest number.[2][4]

For this molecule, numbering begins at the carbon atom bearing the bromine substituent, as "Bromo" is first in the alphabetical listing. This assignment is followed by numbering in the direction that gives the next substituent the lowest possible number.

  • Correct Numbering : 1-Bromo, 2-Fluoro, 3-Chloro, 4-Fluoro, 5-Chloro, 6-Fluoro. This gives the locant set (1, 2, 3, 4, 5, 6).

  • This numbering scheme ensures the substituents are assigned the lowest possible locants while respecting alphabetical priority.

Step 5: Assembly of the Final IUPAC Name

The final name is constructed by combining the locants, the alphabetically ordered substituent names, and the parent name.

  • Combine the locant and name for the first substituent: 1-Bromo

  • Combine the locants and name for the second substituent type: 3,5-dichloro

  • Combine the locants and name for the third substituent type: 2,4,6-trifluoro

  • Append the parent name: benzene

This results in the complete and correct IUPAC name: This compound .

Visualization of the Naming Process

The following diagrams illustrate the logical workflow for naming polysubstituted benzenes and the specific application to the compound .

IUPAC_Naming_Workflow start Start: Polysubstituted Benzene Structure parent Identify Parent Compound (Benzene) start->parent substituents Identify and Name All Substituents parent->substituents alphabetize List Substituents Alphabetically substituents->alphabetize numbering Assign Locants (Numbers) to Ring Carbons alphabetize->numbering rule1 Apply Lowest Locant Rule numbering->rule1 rule2 Give Lowest Number to First in Alphabetical Order rule1->rule2 If tie... assemble Assemble Final Name: Locants + Prefixes + Parent rule1->assemble No tie rule2->assemble end_node End: Final IUPAC Name assemble->end_node

Caption: General workflow for IUPAC naming of polysubstituted benzenes.

Caption: Structure and numbering of this compound.

References

Navigating the Solubility Landscape of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No. 24812-13-3), a key intermediate in pharmaceutical and agrochemical research. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data on its solubility in organic solvents, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Executive Summary

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation.

PropertyValueReference
Molecular Formula C₆BrCl₂F₃
Molecular Weight 279.87 g/mol
Appearance Colorless crystalline solid[2]
Melting Point 58°C[1]
Boiling Point 217.6°C at 760 mmHg[1]
Density 1.968 g/cm³[1]

Solubility Profile

Currently, there is a lack of specific quantitative solubility data for this compound across a range of organic solvents in publicly accessible databases and scientific literature. However, based on its chemical structure as a heavily halogenated benzene derivative, a qualitative assessment of its solubility can be made. The compound is expected to be soluble in a range of common organic solvents due to its relatively nonpolar aromatic core, although the high degree of halogenation can influence its interactions with different solvent types.

The following table summarizes the expected qualitative solubility based on general principles and information for structurally similar compounds.

SolventExpected Qualitative Solubility
AcetoneGood solubility
Ethyl AcetateGood solubility
MethanolGood solubility
EthanolSoluble
DichloromethaneSoluble
ChloroformSoluble
TolueneSoluble
HexaneSparingly soluble to soluble
WaterInsoluble

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed protocol for the determination of the solubility of this compound in an organic solvent using the widely accepted shake-flask method. This method is robust and can be adapted for various solvents and temperature conditions.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 24 hours at the same constant temperature.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

    • Dilute the filtered solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Concentration Analysis:

    • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

    • Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L.

Safety Precautions:

  • Handle this compound and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal information.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Solution Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate in shaker bath (Constant Temperature) prep2->prep3 samp1 Settle undissolved solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 samp4 Dilute sample samp3->samp4 an3 Analyze diluted sample samp4->an3 an1 Prepare standard solutions an2 Generate calibration curve (HPLC/GC) an1->an2 calc1 Determine concentration from curve an2->calc1 calc2 Calculate original concentration calc1->calc2 calc3 Report solubility calc2->calc3

References

An In-depth Technical Guide on the Physicochemical Properties and Analysis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and associated physicochemical properties of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Detailed experimental protocols for melting point determination are presented, along with a visualization of a common synthetic application, to support researchers and professionals in drug development and chemical synthesis.

Physicochemical Data of this compound

This compound is a halogenated aromatic compound with the CAS number 24812-13-3.[1] It presents as a colorless crystalline solid under standard laboratory conditions.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource
Melting Point 58-60 °C[1]
Alternate Melting Point 58 °C[2]
Physical State Colorless crystalline solid[1]
CAS Number 24812-13-3[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, ethyl acetate, methanol)[1]
Refractive Index 1.527[2]

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[3][4][5] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[3][5] The following is a standard protocol for determining the melting point of this compound using a modern melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (if using a Thiele tube)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and in a fine, powdered form.[4] If necessary, gently crush the crystalline solid using a clean mortar and pestle.[4]

    • Introduce a small amount of the powdered sample into the open end of a capillary tube.

    • Pack the sample into the sealed end of the tube by tapping the tube gently on a hard surface. The packed sample should be approximately 2-3 mm in height.

  • Initial (Rapid) Melting Point Determination:

    • Place the capillary tube into the heating block of the melting point apparatus.[3]

    • Heat the sample rapidly to get an approximate melting point.[3] This provides a rough estimate and saves time in subsequent, more precise measurements.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

    • Place a new capillary tube with the sample into the apparatus.

    • Heat the sample at a slow, controlled rate, approximately 1-2°C per minute, as it approaches the expected melting point.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of melting).

    • The two recorded temperatures constitute the melting point range.

    • It is good practice to perform at least two careful determinations to ensure consistency.

Application in Synthesis: A Workflow for Suzuki-Miyaura Cross-Coupling

This compound is a valuable intermediate in organic synthesis. The carbon-bromine bond is a key reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which forms new carbon-carbon bonds.[1] The following diagram illustrates a generalized workflow for such a reaction.

Suzuki_Miyaura_Workflow A Reactants & Reagents - this compound - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent B Reaction Setup - Inert Atmosphere (N2 or Ar) - Heat and Stir A->B Combine C Work-up - Quenching - Extraction B->C Reaction Complete D Purification - Column Chromatography C->D Crude Product E Product Analysis - NMR - Mass Spectrometry D->E Purified Product F Final Product (Coupled Aryl Compound) E->F Characterized

References

A Technical Guide to the Stability and Reactivity of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No. 24812-13-3) is a highly halogenated aromatic compound that serves as a versatile intermediate in advanced organic synthesis.[1][2] Its unique structure, featuring a benzene ring heavily substituted with six electron-withdrawing atoms (three fluorine, two chlorine, and one bromine), results in a distinct profile of chemical stability and reactivity.[1] This electron-deficient aromatic system is primed for specific synthetic transformations, making it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth analysis of its physicochemical properties, stability, and key reactive pathways, supported by illustrative experimental protocols and mechanistic diagrams.

Physicochemical Properties and Stability

The compound is a colorless crystalline solid at room temperature, a property that simplifies handling and storage.[1] Its stability under normal atmospheric conditions is a significant advantage for its application in multi-step synthetic sequences.[1]

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 24812-13-3[1][2][3][4][5]
Molecular Formula C₆BrCl₂F₃[2][3]
Molecular Weight 279.87 g/mol [2][3]
Physical State Colorless Crystalline Solid[1]
Melting Point 58-60 °C[1]
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, ethyl acetate, methanol).[1]

Stability and Storage

This compound is chemically stable under standard ambient conditions.[1] For long-term integrity, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible substances such as strong oxidizing agents.[1][6]

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the profound electron-withdrawing effects of its six halogen substituents. This electronic profile deactivates the ring towards traditional electrophilic attack and strongly activates it for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

The high degree of halogenation renders the aromatic ring exceptionally electron-poor, making it highly susceptible to attack by nucleophiles.[1] This is a primary pathway for functionalizing the molecule. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8][9] The presence of multiple electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate, thereby facilitating the reaction.[8]

Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine (C-Br) bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This powerful C-C bond-forming reaction allows for the introduction of a wide array of aryl, vinyl, or alkyl groups.[10][11] The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[11]

Suzuki_Workflow A 1. Assemble Reactants - Aryl Halide (Substrate) - Boronic Acid/Ester - Pd Catalyst & Ligand - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) B 2. Inert Atmosphere Purge reaction vessel with Nitrogen or Argon. A->B C 3. Reaction Heat mixture with stirring (e.g., 80-110 °C). B->C D 4. Monitoring Track progress using TLC or GC-MS. C->D E 5. Workup - Cool to RT - Phase separation - Extract aqueous layer - Dry organic layer D->E F 6. Purification Purify crude product via column chromatography or recrystallization. E->F G 7. Characterization Confirm structure and purity (NMR, MS, etc.). F->G

Diagram 2: Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction.
Electrophilic Aromatic Substitution (SₑAr)

Due to the strong deactivating nature of the six halogen substituents, this compound is highly resistant to electrophilic aromatic substitution. Such reactions would require exceptionally harsh conditions and are generally not a synthetically viable pathway for this substrate. The choice between nucleophilic and electrophilic reagents is therefore straightforward.

Reactivity_Logic Start Synthetic Goal: Functionalize this compound Decision Is the incoming group a Nucleophile or an Electrophile? Start->Decision Path_Nu Nucleophile (e.g., R-O⁻, R-NH₂, R-MgX) Decision->Path_Nu Nucleophile Path_E Electrophile (e.g., NO₂⁺, Br⁺, R-C=O⁺) Decision->Path_E Electrophile Outcome_Nu Favored Pathways: - Nucleophilic Aromatic Substitution (SₙAr) - Pd-Catalyzed Cross-Coupling Path_Nu->Outcome_Nu Outcome_E Disfavored Pathway: - Electrophilic Aromatic Substitution (SₑAr) - Ring is highly deactivated. - Reaction is extremely slow or fails. Path_E->Outcome_E

Diagram 3: Logical Flow for Selecting a Reaction Pathway.

Illustrative Experimental Protocols

The following protocols are generalized procedures adaptable for this compound, based on standard methodologies for related compounds.[12][13]

Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical setup for coupling an aryl halide with an arylboronic acid.[12][14]

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvents via syringe. A common solvent system is a mixture of toluene and water (e.g., 4:1 ratio).

  • Reaction: Place the flask in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required time (2-24 hours), monitoring by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 3.2: General Procedure for Nucleophilic Aromatic Substitution (SₙAr)

This protocol outlines a general method for reacting the substrate with a nucleophile, such as an amine or alkoxide.[13]

  • Reactant Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Nucleophile and Base Addition: Add the nucleophile (e.g., a secondary amine, 1.1-1.5 eq.) and a non-nucleophilic base if required (e.g., K₂CO₃ or DIPEA, 1.5-2.0 eq.).

  • Reaction Conditions: Stir the mixture at room temperature or heat as necessary (e.g., 50-120 °C). The reaction can be conducted conventionally or under microwave irradiation to accelerate the rate.[13] Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and pour it into ice-water. If a precipitate forms, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude material by column chromatography or recrystallization to yield the desired product.

Safety and Handling

While specific toxicological data for this compound is limited, data from closely related polyhalogenated aromatic compounds suggest that it should be handled with care.[6][15][16][17][18]

  • Hazards: Likely to be an irritant to the skin, eyes, and respiratory system.[6][17][18] May be harmful if swallowed or inhaled. Polychlorinated and polyfluorinated compounds can be toxic to aquatic life.[16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][17]

  • Handling: Avoid creating dust if in solid form. Avoid contact with skin and eyes and inhalation of dust or vapors.[6][17]

  • Disposal: Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow the chemical to enter drains or waterways.[6][17]

Conclusion

This compound is a stable, synthetically valuable building block whose reactivity is governed by its highly electron-deficient aromatic core. Its primary utility lies in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions at the C-Br position. Conversely, it is largely inert to electrophilic substitution. A thorough understanding of this reactivity profile allows chemists to strategically incorporate this versatile intermediate into the synthesis of complex target molecules for a range of scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a polyhalogenated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive C-Br bond and electron-withdrawing chlorine and fluorine atoms, makes it an interesting substrate for various palladium-catalyzed cross-coupling reactions. The high degree of halogenation significantly influences its reactivity, with the C-Br bond being the primary target for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1] This document provides detailed application notes and protocols for employing this versatile substrate in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.

Data Presentation: Representative Reaction Conditions and Yields

Quantitative data for cross-coupling reactions of this compound is not extensively available in the public domain. The following tables provide representative data for analogous cross-coupling reactions of structurally similar electron-deficient aryl bromides. This data should serve as a valuable starting point for the optimization of reactions involving this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Bromides

EntryAryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001295
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801692
34-Bromobenzonitrile2-Thienylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane1001888

Note: This data is compiled from literature on analogous reactions and is intended to be a guideline for reaction optimization.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Electron-Deficient Aryl Bromides

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002495[2]
21-Bromo-4-nitrobenzeneMorpholinePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene1102490
34-Bromobenzonitrilen-HexylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄Dioxane1001893

Note: This data is compiled from literature on analogous reactions and is intended to be a guideline for reaction optimization.[2]

Experimental Protocols

The following are detailed protocols for the primary cross-coupling reactions of this compound. These protocols are based on established procedures for electron-deficient aryl bromides.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[3][4]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene, Ethanol, and Water (degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Coupling

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an organostannane reagent.[5][6]

Materials:

  • This compound

  • Organostannane (e.g., aryltributyltin)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable ligand

  • Anhydrous and degassed toluene or DMF

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Add anhydrous and degassed toluene (5 mL).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the organostannane (1.1 mmol, 1.1 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).

  • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Protocol 3: Sonogashira Coupling

This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[7][8]

Materials:

  • This compound

  • Terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).

  • Add anhydrous and degassed solvent (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salt.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol details a general procedure for the palladium-catalyzed amination of this compound.[2][9][10]

Materials:

  • This compound

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or another strong base

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the amine (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS, typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R Ar-Pd(II)-R(L_n) Transmetal->PdII_R MX M-X Transmetal->MX RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Ar_R Ar-R (Product) RedElim->Ar_R ArX Ar-X (1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene) ArX->OxAdd R_M R-M (Organoboron, Organotin, Alkyne, or Amine/Base) R_M->Transmetal

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents 1. Weigh Reagents: Aryl Halide, Coupling Partner, Catalyst, Ligand, Base start->reagents setup 2. Assemble Reaction Vessel (e.g., Schlenk tube) under Inert Atmosphere reagents->setup solvent 3. Add Anhydrous, Degassed Solvent setup->solvent reaction 4. Heat and Stir Reaction Mixture solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup 6. Aqueous Workup: Extraction and Washing monitoring->workup Reaction Complete purification 7. Purification: Column Chromatography workup->purification analysis 8. Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a cross-coupling reaction.

Logical_Relationships Outcome Reaction Outcome (Yield, Selectivity, Rate) Catalyst Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Catalyst->Outcome Ligand Ligand (e.g., PPh₃, XPhos, SPhos) Ligand->Outcome Base Base (e.g., K₂CO₃, NaOtBu, Cs₂CO₃) Base->Outcome Solvent Solvent (e.g., Toluene, Dioxane, THF) Solvent->Outcome Temperature Temperature Temperature->Outcome Substrate Substrate (1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene) Substrate->Outcome CouplingPartner Coupling Partner (Boronic Acid, Stannane, Alkyne, Amine) CouplingPartner->Outcome

Caption: Key factors influencing the outcome of cross-coupling reactions.

References

Applications of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a highly functionalized aromatic compound with the CAS number 24812-13-3.[1] This colorless crystalline solid, with a melting point of approximately 58-60°C, is soluble in common organic solvents such as acetone, ethyl acetate, and methanol, but insoluble in water.[1] Its heavily halogenated structure, featuring one bromine, two chlorine, and three fluorine atoms, renders the benzene ring electron-deficient. This unique electronic property makes it a valuable building block in organic synthesis, particularly for the introduction of a dichlorotrifluorophenyl moiety into complex molecules. The primary reactive center for cross-coupling reactions is the carbon-bromine bond, which is more susceptible to oxidative addition by palladium catalysts than the C-Cl and C-F bonds. Additionally, the electron-poor nature of the aromatic ring makes it amenable to nucleophilic aromatic substitution reactions under specific conditions.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Key Applications

The primary applications of this compound in organic synthesis are centered around palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of novel chemical entities for drug discovery and materials science.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to C-Cl and C-F bonds. This allows for selective functionalization at the bromine-bearing carbon.

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryls, which are common structural motifs in pharmaceuticals.

Application Note:

The Suzuki-Miyaura coupling of this compound with various arylboronic acids provides a straightforward route to novel polyhalogenated biaryl compounds. These products can serve as precursors for further functionalization or as final target molecules in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and fluoro substituents on the benzene ring can facilitate the oxidative addition step of the catalytic cycle.

Illustrative Reaction Scheme:

Table 1: Illustrative Reaction Conditions for Suzuki-Miyaura Coupling

EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>90 (expected)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1101685-95 (expected)
33-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF901280-90 (expected)

Note: The data in this table is illustrative for typical Suzuki-Miyaura reactions of aryl bromides and may require optimization for this compound.

Experimental Protocol: Synthesis of 2',4',6'-Trifluoro-3',5'-dichloro-[1,1'-biphenyl]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add toluene and deionized water (typically a 10:1 ratio).

  • Add palladium(II) acetate and SPhos to the mixture.

  • Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound Phenylboronic acid K₃PO₄ inert Inert Atmosphere: Evacuate and backfill with Argon reagents->inert solvent Add Solvents: Toluene and Water inert->solvent catalyst Add Catalyst System: Pd(OAc)₂ and SPhos solvent->catalyst heat Heat to 100 °C with Stirring catalyst->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract: Ethyl Acetate, Water, Brine cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Product: 2',4',6'-Trifluoro-3',5'-dichloro- [1,1'-biphenyl] purify->product

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes. This reaction is of great importance in the synthesis of natural products, pharmaceuticals, and organic materials.

Application Note:

This compound can be coupled with various terminal alkynes to produce polyhalogenated aryl alkynes. These products are valuable intermediates that can undergo further transformations, such as cycloaddition reactions or serve as building blocks for conjugated polymers. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Illustrative Reaction Scheme:

Table 2: Illustrative Reaction Conditions for Sonogashira Coupling

EntryAlkyne (H-C≡C-R)Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)TEATHFRT6>90 (expected)
2TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (1)DiisopropylamineToluene50885-95 (expected)
31-HeptynePdCl₂(dppf) (3)CuI (1.5)Cs₂CO₃DMF601280-90 (expected)

Note: The data in this table is illustrative for typical Sonogashira reactions of aryl bromides and may require optimization for this compound.

Experimental Protocol: Synthesis of (3,5-Dichloro-2,4,6-trifluorophenyl)(phenyl)acetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.01 equiv)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: This compound Pd(PPh₃)₂Cl₂, CuI inert Inert Atmosphere: Evacuate and backfill with Argon reagents->inert solvent Add Solvents: Anhydrous THF and TEA inert->solvent alkyne Add Phenylacetylene solvent->alkyne stir Stir at Room Temperature alkyne->stir monitor Monitor Progress (TLC/GC-MS) stir->monitor filter Filter through Celite monitor->filter concentrate1 Concentrate Filtrate filter->concentrate1 extract Dissolve and Wash: Diethyl Ether, aq. NH₄Cl, Brine concentrate1->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Product: (3,5-Dichloro-2,4,6-trifluorophenyl) (phenyl)acetylene purify->product

Br-C6(Cl)2F3 + Nu-H -> Nu-C6(Cl)2F2Br + HF

Caption: Workflow for the Nucleophilic Aromatic Substitution Reaction.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, highly functionalized aromatic compounds. Its unique pattern of halogen substitution allows for selective transformations, primarily through palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bonds. The protocols provided herein serve as a guide for researchers to explore the synthetic potential of this compound in the development of new pharmaceuticals, agrochemicals, and materials. It is important to note that all reactions should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment. Reaction conditions may require optimization to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3][4] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[5][6] These application notes provide a detailed protocol for the Suzuki coupling of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a polyhalogenated and electron-deficient aromatic substrate. The presence of multiple electron-withdrawing halogen atoms significantly influences the reactivity of the aryl halide, making the selection of appropriate catalytic systems crucial for a successful transformation.

The general mechanism of the Suzuki coupling involves a catalytic cycle with three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1][7][8] For polyhalogenated compounds like this compound, the difference in the C-X bond dissociation energies (I > Br > Cl > F) allows for selective coupling at the more reactive C-Br bond. The electron-deficient nature of the aromatic ring facilitates the initial oxidative addition step, which is often rate-limiting.[9]

Data Presentation: Representative Reaction Conditions for Suzuki Coupling of Electron-Deficient Aryl Bromides

The following table summarizes typical reaction conditions for the Suzuki coupling of various electron-deficient and polyhalogenated aryl bromides with different boronic acids. This data serves as a starting point for the optimization of the reaction with this compound.

Aryl BromideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)10012~95
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/Ethanol/H₂O (3:1:1)806~98
2,6-DichloropyridineHeptylboronic acid pinacol esterPd(OAc)₂ (1)Ad₂PⁿBu (3)LiOᵗBu (2.3)Dioxane/H₂O (4:1)10018~94
1,4-Dibromo-nitrobenzene4-Methoxyphenylboronic acidPd(OAc)₂ (2)-Na₂CO₃ (2)DMF802~90
4-BromobenzonitrilePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF908~94

Note: The data in this table is compiled from various sources for structurally similar compounds and should be used as a guideline. Actual yields for this compound may vary and optimization is recommended.

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:
  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)

  • Celite or silica gel

General Procedure:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Solvent Addition: Add the degassed organic solvent, followed by degassed water if a biphasic system is used. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite or silica gel to remove the palladium catalyst and inorganic salts. Wash the pad with additional organic solvent.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki coupling reaction.

Suzuki_Workflow reagents Combine Reactants: - this compound - Boronic Acid - Base - Catalyst & Ligand solvent Add Degassed Solvent(s) reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Cool to Room Temperature and Dilute monitoring->workup filtration Filter through Celite/Silica Gel workup->filtration extraction Aqueous Workup (Wash with Water and Brine) filtration->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Characterize Pure Product purification->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation ar_pd_r Ar-Pd(II)L₂(R) pd2_complex->ar_pd_r reductive_elimination Reductive Elimination r_boron R-B(OR)₂ r_boron->transmetalation base Base base->transmetalation ar_pd_r->pd0 product Ar-R ar_pd_r->product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Application Notes: 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a polysubstituted aromatic compound that serves as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom and a combination of chlorine and fluorine atoms, allows for the introduction of diverse functionalities through various chemical transformations. The presence of halogens on the benzene ring can significantly influence the physicochemical properties and biological activity of the final products, often enhancing their efficacy, metabolic stability, and target-binding affinity. This document outlines the application of this compound in the synthesis of potential agrochemical candidates, with a focus on its use in generating polysubstituted benzene derivatives via cross-coupling reactions.

Key Applications

The primary application of this compound in agrochemical research lies in its utility as a scaffold for creating complex molecular architectures. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing the core structures of many modern pesticides.

The resulting 3,5-dichloro-2,4,6-trifluorophenyl moiety can be found in various classes of agrochemicals, where it contributes to the overall lipophilicity and electronic properties of the molecule. This can lead to improved transport across biological membranes and stronger interactions with the target site.

Experimental Protocols

Protocol 1: Synthesis of a Substituted Biaryl Ether Herbicide Candidate via Suzuki Coupling and Nucleophilic Aromatic Substitution

This protocol describes a two-step synthesis of a potential biaryl ether herbicide, starting from this compound. The first step involves a Suzuki coupling to introduce an aryl group, followed by a nucleophilic aromatic substitution (SNAAr) to form the ether linkage.

Step 1: Suzuki Coupling

  • Objective: To synthesize 3,5-dichloro-2,4,6-trifluoro-1,1'-biphenyl by coupling this compound with phenylboronic acid.

  • Materials:

    • This compound

    • Phenylboronic acid

    • Palladium(II) acetate (Pd(OAc)2)

    • Triphenylphosphine (PPh3)

    • Potassium carbonate (K2CO3)

    • Toluene

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

    • Add toluene and water to the flask.

    • Degas the mixture by bubbling with argon for 15 minutes.

    • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

    • Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3,5-dichloro-2,4,6-trifluoro-1,1'-biphenyl.

Step 2: Nucleophilic Aromatic Substitution (SNAAr)

  • Objective: To synthesize the final biaryl ether product by reacting the intermediate from Step 1 with a substituted phenol.

  • Materials:

    • 3,5-dichloro-2,4,6-trifluoro-1,1'-biphenyl (from Step 1)

    • 4-Nitrophenol

    • Potassium carbonate (K2CO3)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a round-bottom flask, add 3,5-dichloro-2,4,6-trifluoro-1,1'-biphenyl (1.0 eq), 4-nitrophenol (1.1 eq), and potassium carbonate (1.5 eq).

    • Add dimethylformamide (DMF) to the flask.

    • Heat the reaction mixture to 100°C and stir for 8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final biaryl ether.

Data Presentation

Table 1: Reaction Conditions and Yields for the Synthesis of a Biaryl Ether Herbicide Candidate

StepReaction TypeKey ReagentsCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Suzuki CouplingPhenylboronic acidPd(OAc)2/PPh3K2CO3Toluene/Water901285
2SNAAr4-Nitrophenol-K2CO3DMF100878

Visualizations

experimental_workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SNAAr) start_mat1 This compound reagents1 Pd(OAc)2, PPh3, K2CO3 Toluene/Water, 90°C start_mat1->reagents1 start_mat2 Phenylboronic acid start_mat2->reagents1 intermediate 3,5-dichloro-2,4,6-trifluoro-1,1'-biphenyl reagents1->intermediate purification1 Column Chromatography intermediate->purification1 reagents2 K2CO3, DMF, 100°C purification1->reagents2 Intermediate start_mat3 4-Nitrophenol start_mat3->reagents2 final_product Final Biaryl Ether (Herbicide Candidate) reagents2->final_product purification2 Column Chromatography final_product->purification2 logical_relationship cluster_couplings Examples start This compound reaction_type Palladium-Catalyzed Cross-Coupling Reactions start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki stille Stille Coupling reaction_type->stille sonogashira Sonogashira Coupling reaction_type->sonogashira intermediate Polysubstituted Benzene Derivatives suzuki->intermediate stille->intermediate sonogashira->intermediate final_product Active Agrochemical Ingredient intermediate->final_product

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The presence of multiple electron-withdrawing halogen substituents renders the aromatic ring highly electron-deficient and, therefore, susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective introduction of a variety of functional groups, paving the way for the synthesis of novel derivatives with tailored properties.

These application notes provide a comprehensive overview of the expected reactivity of this compound in SNAr reactions and offer detailed, generalized protocols for its functionalization with common classes of nucleophiles.

Reaction Principles

The SNAr reaction of this compound is anticipated to proceed via a two-step addition-elimination mechanism. The initial attack of a nucleophile on the electron-deficient aromatic ring forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized by the electron-withdrawing halogen atoms. In the second step, a leaving group is eliminated, restoring the aromaticity of the ring.

Due to the high electronegativity and the strength of the carbon-fluorine bond, fluoride is generally the best leaving group in SNAr reactions on polyfluoroaromatic compounds. Therefore, nucleophilic attack is expected to preferentially occur at the carbon atoms bearing a fluorine atom. The regioselectivity of the substitution will be influenced by the nature of the nucleophile and the specific reaction conditions.

General Experimental Protocols

The following protocols are generalized procedures for conducting nucleophilic aromatic substitution reactions on this compound. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve the desired outcome and yield for specific substrates.

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of substituted anilines from this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., potassium carbonate (K₂CO₃) or triethylamine (Et₃N), 2.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))

  • Standard work-up and purification reagents (e.g., water, ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with Alkoxide Nucleophiles

This protocol outlines a general method for the synthesis of aryl ethers from this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu), 1.2 equivalents)

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or DMF)

  • Standard work-up and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (1.2 equivalents) in the chosen anhydrous solvent.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the alcohol (1.1 equivalents) to the suspension and stir for 20-30 minutes at 0 °C to form the alkoxide.

  • Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Protocol 3: Reaction with Thiol Nucleophiles

This protocol provides a general procedure for the synthesis of aryl thioethers from this compound.

Materials:

  • This compound

  • Thiol (1.1 equivalents)

  • Base (e.g., sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), 1.2 equivalents)

  • Solvent (e.g., ethanol, DMF, or DMSO)

  • Standard work-up and purification reagents

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.1 equivalents) and the base (1.2 equivalents) in the chosen solvent.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture, typically to 60-80 °C, and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Conditions for SNAr with Amine Nucleophiles

NucleophileBaseSolventTemperature (°C)
PiperidineK₂CO₃DMF80
MorpholineEt₃NMeCN60
AnilineK₃PO₄DMSO100

Table 2: Representative Conditions for SNAr with Alkoxide Nucleophiles

NucleophileBaseSolventTemperature (°C)
Sodium MethoxideNaHTHFRoom Temp - 60
Sodium EthoxideNaHDMFRoom Temp - 80
Potassium tert-butoxideKOtBuTHFRoom Temp

Table 3: Representative Conditions for SNAr with Thiolate Nucleophiles

NucleophileBaseSolventTemperature (°C)
Sodium ThiophenoxideNaOHEthanolReflux
Sodium EthanethiolateK₂CO₃DMF80
Potassium PropanethiolateK₂CO₃DMSO100

Visualizations

Signaling Pathway Diagram

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene C Meisenheimer Complex (Resonance Stabilized Anion) A->C Nucleophilic Attack B Nucleophile (Nu⁻) B->C D Substituted Product C->D Elimination E Leaving Group (F⁻) C->E

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Workflow Diagram

Experimental_Workflow arrow arrow start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_reagents Add Nucleophile and Base dissolve->add_reagents react Heat and Stir (Monitor by TLC) add_reagents->react workup Aqueous Work-up and Extraction react->workup purify Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A generalized experimental workflow for nucleophilic aromatic substitution.

References

Application Notes and Protocols: 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene as a Versatile Intermediate for Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of advanced functional materials. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions and a polyhalogenated, electron-deficient ring, makes it an attractive intermediate for creating novel liquid crystals, organic light-emitting diode (OLED) materials, and fluorinated polymers. This document provides detailed application notes and representative experimental protocols for the utilization of this compound in key synthetic transformations.

Introduction

This compound (CAS No: 24812-13-3) is a colorless crystalline solid soluble in common organic solvents.[1] The presence of multiple electron-withdrawing halogen atoms significantly influences the reactivity of the benzene ring, while the carbon-bromine bond serves as a primary handle for palladium-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of various organic moieties to construct complex molecular architectures with tailored electronic and photophysical properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 24812-13-3
Molecular Formula C₆BrCl₂F₃
Molecular Weight 279.87 g/mol
Appearance Colorless crystalline solid[1]
Melting Point 58-60 °C[1]
Solubility Soluble in acetone, ethyl acetate, and methanol; insoluble in water[1]

Key Synthetic Applications and Protocols

The reactivity of the C-Br bond in this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental for the construction of C-C bonds in the synthesis of functional organic materials.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl structures, which are common cores for liquid crystals and OLED host materials.

Representative Protocol 1: Synthesis of a 3,5-Dichloro-2,4,6-trifluorobiphenyl Derivative

This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be required for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (4:1 v/v), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and potassium phosphate.

  • Add the degassed toluene/water solvent mixture.

  • In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

Illustrative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001885
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1002488
4-(Trifluoromethyl)phenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101679
2-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O902082

Disclaimer: The data in this table is illustrative and based on typical yields for Suzuki-Miyaura reactions of aryl bromides. Actual results with this compound may vary and require optimization.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This is a valuable tool for synthesizing stilbene and cinnamate derivatives, which can be used as emissive materials in OLEDs or as components of photoresponsive polymers.

Representative Protocol 2: Synthesis of a Substituted Styrene Derivative

This protocol outlines a typical Heck reaction between an aryl bromide and an alkene. The choice of base and ligand is critical for achieving high yields and stereoselectivity.

Materials:

  • This compound (1.0 equiv)

  • Styrene or an acrylate (e.g., n-butyl acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 4 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Add the anhydrous solvent (DMF or MeCN), followed by the alkene and triethylamine.

  • Heat the reaction mixture to 80-120 °C and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate.

  • Wash the organic phase with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data for Heck Reaction:

AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002475
n-Butyl acrylatePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃DMAc1201882
4-VinylpyridinePdCl₂ (5)-NaOAcNMP1302068
Methyl methacrylatePd(OAc)₂ (2)P(Cy)₃ (4)DBUDioxane1102470

Disclaimer: The data in this table is illustrative and based on typical yields for Heck reactions of aryl bromides. Actual results with this compound may vary and require optimization.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for creating conjugated systems, such as those found in organic electronic materials and some liquid crystals.

Representative Protocol 3: Synthesis of a Phenylacetylene Derivative

This protocol details a copper-co-catalyzed Sonogashira coupling. Copper-free conditions are also possible with appropriate ligands.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (THF or DMF) and the amine base (Et₃N or DIPA).

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and dilute the residue with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Illustrative Data for Sonogashira Coupling:

AlkynePd Catalyst (mol%)Cu-cocatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF501289
1-OctynePd(PPh₃)₄ (3)CuI (5)DIPADMF601885
TrimethylsilylacetylenePdCl₂(dppf) (2)CuI (4)Et₃NToluene701092
4-EthynylanisolePd(OAc)₂ (2) / XPhos (4)-Cs₂CO₃Dioxane802478

Disclaimer: The data in this table is illustrative and based on typical yields for Sonogashira couplings of aryl bromides. Actual results with this compound may vary and require optimization.

Visualization of Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the general catalytic cycle for the Suzuki-Miyaura coupling and a hypothetical experimental workflow for the synthesis of a functional material using this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2)  Oxidative  Addition Ar-X 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene Ar-X->Ar-Pd(II)-X(L2) Oxidative\nAddition Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2)  Transmetalation R-B(OH)2 Arylboronic acid R-B(OH)2->Ar-Pd(II)-R(L2) Base Base Base->Ar-Pd(II)-R(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2  Reductive  Elimination Ar-R Functional Material Ar-Pd(II)-R(L2)->Ar-R Reductive\nElimination Reductive Elimination Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Reagents 1. Combine Reactants (Aryl Bromide, Boronic Acid, Base) Solvent 2. Add Degassed Solvent Reagents->Solvent Catalyst 3. Add Pd Catalyst/Ligand Solvent->Catalyst Heating 4. Heat and Stir (Monitor by TLC/GC-MS) Catalyst->Heating Quench 5. Cool and Quench Heating->Quench Extract 6. Liquid-Liquid Extraction Quench->Extract Dry 7. Dry Organic Layer Extract->Dry Concentrate 8. Concentrate in vacuo Dry->Concentrate Purify 9. Column Chromatography Concentrate->Purify Characterize 10. Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application Notes and Protocols for the Grignard Reaction of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the preparation of the Grignard reagent from 1-bromo-3,5-dichloro-2,4,6-trifluorobenzene and its subsequent reaction with an electrophile. The protocol is based on established principles of Grignard reactions and is intended to serve as a foundational method that may require optimization depending on the specific electrophile and desired scale.[1][2][3]

Introduction

Grignard reagents are powerful nucleophiles widely used in organic synthesis for the formation of carbon-carbon bonds.[2][4] The synthesis of a Grignard reagent from a polyhalogenated, electron-deficient aryl halide such as this compound presents a unique challenge due to the electronic properties of the substrate. However, the selective formation of the organomagnesium reagent at the carbon-bromine bond is anticipated due to the lower bond dissociation energy of the C-Br bond compared to C-Cl and C-F bonds.[5] This Grignard reagent is a valuable intermediate for the synthesis of complex, highly functionalized aromatic compounds.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and moisture-sensitive.[3][6] All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in flame-dried glassware.[2][6]

  • Anhydrous solvents are critical for the success of the reaction.[1][2][7]

  • Personal protective equipment (safety goggles, flame-retardant lab coat, and appropriate gloves) must be worn at all times.[6]

  • The reaction can be exothermic, and appropriate cooling measures should be readily available.[8]

  • Quenching of the reaction should be performed carefully and slowly in a well-ventilated fume hood.[2]

Experimental Protocols

Part A: Preparation of 2,4-dichloro-3,5,6-trifluorophenylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound.

Materials:

ReagentMolar Mass ( g/mol )Representative Moles (mmol)Representative Mass/Volume
This compound296.3610.02.96 g
Magnesium turnings24.3112.0 (1.2 eq)0.29 g
Anhydrous diethyl ether (or THF)74.12-40 mL
Iodine crystal (or 1,2-dibromoethane)-catalytic1 small crystal (or 2 drops)

Equipment:

  • Three-neck round-bottom flask, flame-dried

  • Reflux condenser and drying tube (e.g., with calcium chloride), flame-dried

  • Pressure-equalizing dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (nitrogen or argon) with a bubbler

  • Heating mantle or oil bath

Procedure:

  • Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet. Allow the apparatus to cool to room temperature under a gentle flow of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[2][9][10] Gently warm the flask with a heating mantle until purple iodine vapors are observed, then allow it to cool.[7]

  • Preparation of Aryl Bromide Solution: In a separate dry flask, dissolve this compound in 15 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Initiation of Grignard Formation: Add approximately 2-3 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings. The disappearance of the iodine color and the appearance of turbidity in the solution indicate the initiation of the reaction.[1][8] Gentle warming may be necessary to start the reaction.[9]

  • Addition of Aryl Bromide: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux of the diethyl ether.

  • Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours, or until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, 2,4-dichloro-3,5,6-trifluorophenylmagnesium bromide, which should be used immediately in the next step.[11]

Part B: Reaction with an Electrophile (Example: Benzophenone)

This protocol describes the reaction of the prepared Grignard reagent with benzophenone to form a tertiary alcohol.

Materials:

ReagentMolar Mass ( g/mol )Representative Moles (mmol)Representative Mass/Volume
2,4-dichloro-3,5,6-trifluorophenylmagnesium bromide-10.0 (from Part A)~25 mL solution in ether
Benzophenone182.229.0 (0.9 eq)1.64 g
Anhydrous diethyl ether74.12-15 mL
Saturated aqueous ammonium chloride (NH₄Cl) solution--~50 mL
Diethyl ether (for extraction)--~60 mL
Anhydrous magnesium sulfate (MgSO₄)---
Saturated aqueous sodium chloride (brine)--~30 mL

Procedure:

  • Addition of Electrophile: Dissolve benzophenone in 15 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Add the benzophenone solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred, cold saturated aqueous solution of ammonium chloride to quench the reaction.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine all the organic layers.[2]

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification: The crude product can be purified by a suitable method such as recrystallization or column chromatography to yield the desired tertiary alcohol.

Data Presentation

Table 1: Representative Quantities for Grignard Reaction

ComponentMolar RatioMoles (mmol)Mass (g)Volume (mL)Notes
This compound1.010.02.96-Starting aryl halide.
Magnesium Turnings1.212.00.29-A slight excess is used to ensure complete reaction of the halide.
Benzophenone0.99.01.64-Electrophile; a slight deficit is used to avoid unreacted starting material.
Anhydrous Diethyl Ether---~55Solvent for the reaction and extraction.

Note: The yield of the Grignard reaction is highly dependent on the purity of reagents and the exclusion of moisture. The final product yield will vary based on the efficiency of both the Grignard formation and the subsequent reaction with the electrophile.

Visualizations

Grignard_Reaction_Workflow cluster_prep Part A: Grignard Reagent Formation cluster_reaction Part B: Reaction with Electrophile cluster_workup Work-up and Purification start 1. Dry Apparatus Setup (Inert Atmosphere) mg_activation 2. Magnesium Activation (Mg, I₂ crystal) start->mg_activation initiation 4. Reaction Initiation mg_activation->initiation aryl_halide_sol 3. Prepare Aryl Halide Solution (this compound in Anhydrous Ether) aryl_halide_sol->initiation addition 5. Dropwise Addition of Aryl Halide Solution initiation->addition completion_A 6. Reaction Completion (Formation of Grignard Reagent) addition->completion_A addition_E 2. Dropwise Addition of Electrophile (0 °C) completion_A->addition_E electrophile_sol 1. Prepare Electrophile Solution (e.g., Benzophenone in Anhydrous Ether) electrophile_sol->addition_E reaction_E 3. Reaction at RT addition_E->reaction_E quench 4. Quenching (sat. aq. NH₄Cl) reaction_E->quench extraction 5. Extraction (Diethyl Ether) quench->extraction wash_dry 6. Wash and Dry (Brine, MgSO₄) extraction->wash_dry purification 7. Purification (Recrystallization or Chromatography) wash_dry->purification final_product Final Product (Tertiary Alcohol) purification->final_product Signaling_Pathway A 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene Grignard 2,4-dichloro-3,5,6-trifluorophenyl- magnesium Bromide (Grignard Reagent) A->Grignard + Mg (Anhydrous Ether) Mg Magnesium (Mg) Mg->Grignard Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate + Electrophile Electrophile Electrophile (e.g., Benzophenone) Electrophile->Intermediate Product Final Product (e.g., Tertiary Alcohol) Intermediate->Product + Aqueous Work-up H3O Aqueous Work-up (e.g., NH₄Cl/H₂O) H3O->Product

References

Application Notes and Protocols: The Role of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in the Synthesis of Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a reactive bromine atom and electron-withdrawing chlorine and fluorine atoms, makes it a valuable intermediate in the agrochemical and pharmaceutical industries. The presence of multiple halogen atoms significantly influences the reactivity of the benzene ring, enabling a range of selective chemical transformations.

Physically, this compound is a colorless crystalline solid with a melting point of approximately 58-60°C.[1] It exhibits good solubility in common organic solvents such as acetone, ethyl acetate, and methanol, but is insoluble in water.[1] This solubility profile is advantageous for its use in various reaction media.

The core utility of this compound lies in its application as a precursor for introducing the 3,5-dichloro-2,4,6-trifluorophenyl moiety into larger, more complex structures. This is primarily achieved through two main classes of reactions: palladium-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution. These reactions are fundamental in the construction of novel agrochemicals, such as next-generation pesticides and herbicides, where the incorporation of the polyhalogenated phenyl group can enhance efficacy and metabolic stability.[2][3]

Key Applications in Complex Molecule Synthesis

The primary application of this compound is as a key intermediate in the synthesis of advanced agrochemicals.[2][3] The highly halogenated phenyl ring it provides is a critical pharmacophore in a variety of pesticides, contributing to their biological activity and stability.

While specific, publicly detailed synthetic routes for commercial agrochemicals are often proprietary, the following sections outline the general and widely applicable protocols for the key reactions involving this compound. These protocols are based on established methodologies for similar polyhalogenated aromatic compounds and serve as a guide for researchers in the development of new complex molecules.

Experimental Protocols

The following protocols describe common palladium-catalyzed cross-coupling reactions that are instrumental in the functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the 3,5-dichloro-2,4,6-trifluorophenyl group and various aryl, vinyl, or alkyl boronic acids or esters.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (1.1 - 1.5 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

    • Phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine) (2-10 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

    • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or DMF)

    • Water (if using a biphasic system)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, and the base.

    • In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate and the phosphine ligand in the anhydrous solvent.

    • Add the catalyst solution to the Schlenk flask.

    • If a biphasic system is used, add degassed water.

    • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120°C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative)

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001285-95
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)1,4-Dioxane1001680-90
4-Vinylphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)80675-85

Note: The data in this table is representative for Suzuki-Miyaura reactions of similar aryl bromides and should be optimized for specific substrates.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, leading to the synthesis of substituted alkynylbenzenes.

Protocol: General Procedure for Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (1.1 - 1.5 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(OAc)₂) (1-5 mol%)

    • Copper(I) iodide (CuI) (1-10 mol%)

    • Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA))

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

    • Add the anhydrous solvent and the base.

    • Add this compound and the terminal alkyne.

    • Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80°C).

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data (Representative)

Terminal AlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF251280-90
TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPADMF50885-95
1-HexynePd(PPh₃)₄ (3)CuI (6)Et₃NToluene601070-80

Note: The data in this table is representative for Sonogashira reactions of similar aryl bromides and should be optimized for specific substrates.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the general signaling pathway for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

G A Pd(0) Catalyst C Oxidative Addition A->C B Ar-X (1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene) B->C D Ar-Pd(II)-X C->D F Transmetalation D->F E Organometallic Reagent (e.g., R-B(OH)₂) E->F G Ar-Pd(II)-R F->G H Reductive Elimination G->H H->A Regeneration I Ar-R (Coupled Product) H->I

Caption: Catalytic cycle of a palladium-catalyzed cross-coupling reaction.

G start Start reagents Combine Reactants, Base, and Solvent in Schlenk Flask start->reagents degas Degas the Mixture reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst reaction Heat and Stir (Monitor by TLC/GC-MS) catalyst->reaction workup Work-up: Dilute, Wash with H₂O and Brine reaction->workup dry Dry Organic Layer and Concentrate workup->dry purify Purify by Column Chromatography dry->purify end End purify->end

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for leveraging the versatile reactivity of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in a variety of palladium-catalyzed cross-coupling reactions. The highly functionalized and electron-deficient nature of this aromatic ring system makes it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. The carbon-bromine bond serves as a key reactive site for the formation of new carbon-carbon and carbon-nitrogen bonds.[1]

While specific literature examples detailing the use of this compound in all major palladium-catalyzed reactions are limited, the protocols provided herein are based on well-established methodologies for structurally similar and electronically-demanding aryl bromides. These notes serve as a comprehensive guide and a strong starting point for reaction development and optimization.

Key Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent candidate for several key palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of biaryl structures.

  • Sonogashira Coupling: For the synthesis of aryl-alkyne derivatives.

  • Buchwald-Hartwig Amination: For the construction of carbon-nitrogen bonds to form arylamines.

  • Heck Reaction: For the arylation of alkenes.

  • Stille Coupling: For the coupling with organostannane reagents.

The general catalytic cycle for these transformations involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and finally reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

General Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (M-R) or Migratory Insertion Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Suzuki_Workflow A Combine Reactants (Aryl Bromide, Boronic Acid, Base) B Add Solvents (Toluene/Water) A->B C Degas with Argon B->C D Add Catalyst and Ligand (Pd(OAc)₂, SPhos) C->D E Heat Reaction (100 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Workup (Extraction, Washing) F->G H Purification (Column Chromatography) G->H Sonogashira_Workflow A Combine Aryl Bromide, Pd Catalyst, and CuI B Inert Atmosphere (Evacuate/Backfill) A->B C Add Solvents and Base (THF, Et₃N) B->C D Add Terminal Alkyne C->D E Stir at RT or Heat D->E F Monitor Progress (TLC/GC-MS) E->F G Filtration F->G H Purification (Column Chromatography) G->H Buchwald_Hartwig_Workflow A Combine Aryl Bromide, Pd Catalyst, and Ligand B Add Base (NaOtBu) A->B C Inert Atmosphere (Evacuate/Backfill) B->C D Add Amine and Solvent (Toluene) C->D E Heat Reaction (100 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Workup (Filtration, Extraction) F->G H Purification (Column Chromatography) G->H

References

Troubleshooting & Optimization

improving yield in reactions with 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

General Properties and Reactivity

This compound (CAS No. 24812-13-3) is a highly functionalized aromatic compound. It is a colorless crystalline solid with a melting point of approximately 58-60°C.[1] Due to its heavy substitution with electron-withdrawing halogen atoms (one bromine, two chlorine, and three fluorine atoms), the aromatic ring is electron-deficient. This electronic nature makes the C-Br bond the primary site for reactivity in palladium-catalyzed cross-coupling reactions.[1] The compound is generally stable under normal conditions and is soluble in common organic solvents such as acetone, ethyl acetate, and methanol, but insoluble in water.[1]

I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.

Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura reaction is not proceeding to completion. What are the likely causes?

A1: Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The Pd(0) catalyst may not have been generated in situ or may have decomposed.

  • Insufficient Base: The base is crucial for the activation of the boronic acid.[2] Its strength and solubility can significantly impact the reaction rate.

  • Poor Solvent Choice: The solvent system must be appropriate for all components of the reaction, including the base.

  • Low Temperature: The reaction may require higher temperatures to overcome the activation energy.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling is a common side reaction. To minimize it:

  • Ensure Anaerobic Conditions: Oxygen can promote the homocoupling of boronic acids. Thoroughly degas your solvents and reaction mixture.

  • Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) but avoid a large excess.

  • Choice of Catalyst and Ligand: Some ligand systems are more prone to promoting homocoupling than others.

Q3: How do I choose the right base for my Suzuki-Miyaura coupling?

A3: The choice of base is critical. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The base activates the boronic acid to facilitate transmetalation.[2] For substrates sensitive to strong bases, weaker bases like K₂CO₃ or K₃PO₄ are recommended. Cesium carbonate is often effective due to its high solubility in organic solvents.

Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Possible Cause Suggested Solution
Low or No Conversion Ineffective catalyst activation or decomposition.Use a pre-catalyst like Pd(PPh₃)₄ or ensure proper in situ generation of Pd(0). Use fresh catalyst.
Insufficiently active base or poor solubility.Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃). Ensure the base is finely powdered.
Reaction temperature is too low.Gradually increase the reaction temperature in 10-20°C increments.
Formation of Byproducts Homocoupling of the boronic acid.Thoroughly degas all solvents and the reaction mixture. Use a minimal excess of the boronic acid.
Protodebromination (replacement of Br with H).Ensure anhydrous conditions and use a non-protic solvent.
Difficulty in Product Purification Residual palladium catalyst.Pass the crude product through a pad of celite or silica gel. Consider using a palladium scavenger.
Boronic acid-derived impurities.Perform an aqueous workup with a mild base to remove unreacted boronic acid.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling

Disclaimer: The following is a general protocol based on similar substrates and will likely require optimization for this compound.

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition and Degassing: Add a degassed solvent system (e.g., toluene/water 10:1, 10 mL). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.[3][4]

Illustrative Data for Suzuki-Miyaura Coupling of Analagous Aryl Bromides
Aryl BromideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluoridePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001295
1-Bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O80698
4-BromobenzonitrilePhenylboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF90894

Data is illustrative and based on structurally similar compounds.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Suzuki-Miyaura Coupling Workflow reagents Combine Aryl Bromide, Boronic Acid, and Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography or Recrystallization workup->purification product Pure Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.

Frequently Asked Questions (FAQs) for Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving low yields. What should I check first?

A1: Low yields in Buchwald-Hartwig aminations are often related to:

  • Catalyst System: The combination of palladium precursor and phosphine ligand is crucial. For electron-deficient aryl halides like the one , bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often required.

  • Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. The choice of base can be critical, and weaker bases like K₂CO₃ may result in slower reactions.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. The presence of water can deactivate the catalyst and reactants.

  • Amine Substrate: Very bulky amines or those with certain functional groups may require specific ligand systems for efficient coupling.

Q2: I am observing debromination of my starting material. How can I prevent this?

A2: Debromination (hydrodehalogenation) is a common side reaction. To minimize it:

  • Use Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.

  • Ligand Choice: Some ligands are more prone to promoting this side reaction. Screening different ligands may be necessary.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes reduce debromination.

Q3: Can I use primary amines in this reaction?

A3: Yes, but primary amines can sometimes be challenging substrates due to potential side reactions. The first generation of Buchwald-Hartwig catalysts was generally not effective for primary amines.[6] However, modern catalyst systems with bulky phosphine ligands have significantly improved the scope to include a wide variety of primary amines.

Troubleshooting Guide for Buchwald-Hartwig Amination
Problem Possible Cause Suggested Solution
Low or No Yield Inappropriate ligand for the substrate.Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos).
Base is not strong enough or is insoluble.Switch to a stronger base like NaOtBu or LiHMDS.
Presence of oxygen or moisture.Ensure rigorous exclusion of air and water using Schlenk techniques or a glovebox. Use anhydrous solvents.
Side Reactions Hydrodehalogenation (debromination).Use strictly anhydrous conditions. Screen different ligands. Optimize reaction temperature.
Formation of diarylamine (from primary amine).Use a slight excess of the primary amine. Optimize reaction time to avoid over-reaction.
Product Degradation Product is sensitive to the strong base.Consider using a weaker base (e.g., K₃PO₄, Cs₂CO₃) and a more active catalyst system, although this may require higher temperatures.
Illustrative Experimental Protocol for Buchwald-Hartwig Amination

Disclaimer: The following is a general protocol based on similar substrates and will likely require optimization for this compound.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the amine (1.2 mmol) followed by the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Heat the mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.[3][4]

Illustrative Data for Buchwald-Hartwig Amination of an Analogous Aryl Bromide
AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1002495
MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)1,4-Dioxane10018-2491
n-HexylaminePd₂(dba)₃ (2)SPhos (4)NaOtBu (1.4)Toluene1002488

Data is illustrative and based on the amination of 4-bromobenzotrifluoride.[7]

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_cycle Pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(Br) Pd0->pd_complex Oxidative Addition ArX Ar-Br amine R₂NH amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺Br⁻ product Ar-NR₂ base Base HX_base [Base-H]⁺X⁻ base->HX_base + HBr pd_complex->amine_complex + R₂NH amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex - HBr amido_complex->Pd0 Reductive Elimination amido_complex->product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

III. Grignard Reagent Formation and Subsequent Reactions

Formation of a Grignard reagent from this compound allows for the introduction of a carbon nucleophile, which can then react with various electrophiles.

Frequently Asked Questions (FAQs) for Grignard Reactions

Q1: My Grignard reaction is not initiating. What should I do?

A1: Failure to initiate is a common problem. Key factors are:

  • Moisture: Grignard reagents are extremely sensitive to water. All glassware must be rigorously dried, and anhydrous solvents must be used.[8]

  • Magnesium Surface: A passivating oxide layer on the magnesium turnings can prevent the reaction from starting.[9] Activation of the magnesium is crucial.

  • Purity of the Aryl Bromide: Any protic impurities in the this compound will quench the Grignard reagent as it forms.

Q2: How can I activate the magnesium turnings?

A2: Several methods can be used to activate magnesium:

  • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod can expose a fresh, reactive surface.

  • Chemical Activation: Adding a small crystal of iodine (the color will disappear upon reaction initiation) or a few drops of 1,2-dibromoethane are common methods.[9]

  • Using Pre-formed Grignard Reagent: A small amount of a previously prepared Grignard reagent can be added to initiate the reaction.

Q3: What are common side reactions in Grignard formation?

A3: The main side reaction is Wurtz-type coupling, where the Grignard reagent reacts with another molecule of the aryl bromide to form a biaryl compound. To minimize this, the aryl bromide solution should be added slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[9]

Troubleshooting Guide for Grignard Reactions
Problem Possible Cause Suggested Solution
Reaction Fails to Initiate Wet glassware or solvent.Flame-dry all glassware under vacuum or oven-dry. Use freshly distilled anhydrous solvent.
Inactive magnesium surface.Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings.
Impure aryl bromide.Purify the this compound, for example by recrystallization.
Low Yield of Product Wurtz coupling side reaction.Add the aryl bromide solution slowly to the magnesium suspension.
Quenching by electrophile.If the electrophile is acidic, use a non-acidic workup (e.g., saturated NH₄Cl solution).
Incomplete reaction with electrophile.Ensure sufficient reaction time and appropriate temperature for the reaction with the electrophile.
Formation of Benzene Derivative Accidental quenching with water.Ensure all subsequent steps are carried out under anhydrous conditions until the desired quench.
Illustrative Experimental Protocol for Grignard Reagent Formation

Disclaimer: The following is a general protocol and will likely require optimization.

  • Setup: Assemble a flame-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equiv) in the flask and activate them using a small crystal of iodine.

  • Initiation: Add a small amount of a solution of this compound (1.0 equiv) in anhydrous THF to the magnesium. Gentle warming may be required to initiate the reaction.

  • Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath and add the electrophile (e.g., an aldehyde, ketone, or CO₂) dropwise.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[10] Extract the product with an organic solvent, wash the organic layer, and dry.

  • Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Grignard Reaction Troubleshooting Logic

Grignard_Troubleshooting Troubleshooting Grignard Reaction Initiation start Reaction Fails to Initiate check_moisture Check for Moisture (Glassware, Solvent) start->check_moisture check_mg Check Mg Activation start->check_mg check_reagent Check Aryl Bromide Purity start->check_reagent solution_moisture Dry Glassware and Solvent Rigorously check_moisture->solution_moisture Moisture Present solution_mg Activate Mg with I₂ or DIBAL check_mg->solution_mg Surface Inactive solution_reagent Purify Aryl Bromide check_reagent->solution_reagent Impurities Present

Caption: A decision tree for troubleshooting the initiation of a Grignard reaction.

References

Technical Support Center: 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No: 24812-13-3) in chemical synthesis. This highly functionalized aromatic compound is a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its complex substitution pattern can lead to specific side reactions. This guide will help you identify, troubleshoot, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

A1: this compound is a versatile building block primarily used in the synthesis of complex organic molecules. Its unique arrangement of halogen atoms makes it a valuable precursor for:

  • Agrochemicals: Development of next-generation pesticides and herbicides with enhanced efficacy.[1][2]

  • Pharmaceuticals: Introduction of the polychlorotrifluorophenyl moiety into drug candidates.

  • Material Science: Synthesis of high-performance polymers and other advanced materials.

Q2: What are the general safety precautions for handling this compound?

A2: this compound is a colorless crystalline solid.[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Q3: What are the most common types of reactions where side products are observed with this starting material?

A3: Due to its reactivity, side reactions are most frequently encountered in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), Grignard reagent formation, and lithiation reactions. The electron-deficient nature of the aromatic ring also makes it susceptible to nucleophilic aromatic substitution, which can sometimes lead to undesired products.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling Reactions

The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[3] However, several side reactions can diminish the yield of the desired biaryl product.

Problem 1.1: Formation of Homocoupling Byproducts

  • Symptom: You observe significant amounts of the homocoupled product of your boronic acid (Ar-Ar) and/or the homocoupled starting material (dimer of this compound).

  • Cause: Homocoupling of boronic acids is often promoted by the presence of oxygen. Homocoupling of the aryl halide can occur due to various factors, including catalyst decomposition or side reactions within the catalytic cycle.

  • Troubleshooting & Mitigation:

Mitigation StrategyExperimental Protocol
Thorough Degassing Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent for an extended period. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
Use of High-Quality Reagents Ensure boronic acids are pure and stored under inert conditions to prevent degradation.
Ligand and Catalyst Selection Use bulky electron-rich phosphine ligands which can stabilize the palladium catalyst and favor the desired cross-coupling pathway over side reactions.
Control of Reaction Temperature Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Problem 1.2: Hydrodehalogenation (Loss of Bromine)

  • Symptom: You isolate a significant amount of 3,5-dichloro-2,4,6-trifluorobenzene (the debrominated starting material).

  • Cause: This reductive cleavage of the C-Br bond can be mediated by the palladium catalyst in the presence of a hydride source. Common hydride sources in Suzuki reactions can include impurities in the solvent or base, or arise from the decomposition of the boronic acid.

  • Troubleshooting & Mitigation:

Mitigation StrategyExperimental Protocol
Use of Anhydrous and High-Purity Solvents Ensure solvents are rigorously dried and free from impurities that could act as hydride donors.
Careful Choice of Base Use a non-coordinating, anhydrous base. Potassium phosphate (K₃PO₄) is often a good choice.
Minimize Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor hydrodehalogenation.

Logical Workflow for Troubleshooting Suzuki Coupling Reactions

Suzuki_Troubleshooting Start Suzuki Reaction Setup Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Degas Thoroughly Degas Reaction Mixture Check_Purity->Degas Run_Reaction Run Reaction Degas->Run_Reaction Analyze Analyze Product Mixture (TLC, GC-MS, NMR) Run_Reaction->Analyze Desired_Product High Yield of Desired Product Analyze->Desired_Product Success Side_Products Significant Side Products Observed Analyze->Side_Products Problem End End Desired_Product->End Homocoupling Homocoupling Products Present Side_Products->Homocoupling Identify Type Debromination Debromination Product Present Side_Products->Debromination Identify Type Optimize_Degassing Optimize Degassing (e.g., Freeze-Pump-Thaw) Homocoupling->Optimize_Degassing Change_Ligand Change Ligand/Catalyst Homocoupling->Change_Ligand Check_Solvent Use Anhydrous/ High-Purity Solvents Debromination->Check_Solvent Change_Base Change Base Debromination->Change_Base Optimize_Degassing->Run_Reaction Change_Ligand->Run_Reaction Check_Solvent->Run_Reaction Change_Base->Run_Reaction

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Grignard Reagent Formation

The formation of the Grignard reagent, (3,5-dichloro-2,4,6-trifluorophenyl)magnesium bromide, can be challenging due to the potential for side reactions.

Problem 2.1: Wurtz-Type Homocoupling

  • Symptom: A significant amount of the dimer, 3,3',5,5'-tetrachloro-2,2',4,4',6,6'-hexafluorobiphenyl, is formed.

  • Cause: This side reaction involves the coupling of two molecules of the starting material, often favored at higher temperatures and concentrations.

  • Troubleshooting & Mitigation:

Mitigation StrategyExperimental Protocol
Slow Addition of Aryl Halide Add a solution of this compound dropwise to a suspension of magnesium turnings in an ethereal solvent (e.g., THF or diethyl ether). This maintains a low concentration of the aryl halide.
Maintain Low Temperature Initiate the reaction at room temperature, but once started, maintain a gentle reflux. Overheating can promote homocoupling.
Use of Activated Magnesium Use freshly crushed or commercially available activated magnesium to ensure rapid initiation of the Grignard formation, which can outcompete the coupling reaction.

Problem 2.2: Reaction Failure or Low Yield of Grignard Reagent

  • Symptom: The reaction does not initiate, or titration of the Grignard reagent indicates a low concentration.

  • Cause: Grignard reactions are highly sensitive to moisture and air. The presence of water will quench the Grignard reagent as it forms.

  • Troubleshooting & Mitigation:

Mitigation StrategyExperimental Protocol
Rigorous Anhydrous Conditions Flame-dry all glassware under vacuum or in an oven and cool under a stream of inert gas. Use anhydrous solvents and ensure the starting material is dry.
Inert Atmosphere Conduct the reaction under a positive pressure of argon or nitrogen.
Activation of Magnesium Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings to activate the surface.

Experimental Workflow for Grignard Reagent Formation

Grignard_Workflow Start Start: Prepare Anhydrous Apparatus and Reagents Activate_Mg Activate Magnesium (e.g., with Iodine) Start->Activate_Mg Add_Aryl_Halide Slowly Add Solution of This compound Activate_Mg->Add_Aryl_Halide Monitor_Initiation Monitor Reaction Initiation (e.g., color change, gentle reflux) Add_Aryl_Halide->Monitor_Initiation Maintain_Reaction Maintain Gentle Reflux Monitor_Initiation->Maintain_Reaction Initiated Troubleshoot Troubleshoot Monitor_Initiation->Troubleshoot No Initiation Analyze_Grignard Analyze Grignard Reagent (e.g., Titration) Maintain_Reaction->Analyze_Grignard Proceed Proceed to Next Step Analyze_Grignard->Proceed Successful Check_Anhydrous Re-check for Moisture Troubleshoot->Check_Anhydrous Reactivate_Mg Re-activate Magnesium Troubleshoot->Reactivate_Mg Check_Anhydrous->Start Reactivate_Mg->Add_Aryl_Halide

Caption: Experimental workflow for Grignard reagent formation.

Lithiation Reactions

Directed ortho-metalation is a potential route for functionalization, but side reactions can occur.

Problem 3.1: Halogen Scrambling or Multiple Lithiation

  • Symptom: A complex mixture of products is obtained, indicating lithiation at unintended positions or multiple deprotonations.

  • Cause: The presence of multiple halogen atoms can lead to competing directing effects for lithiation. Strong bases like n-butyllithium can also induce halogen exchange.

  • Troubleshooting & Mitigation:

Mitigation StrategyExperimental Protocol
Use of Milder Lithiating Agents Consider using lithium diisopropylamide (LDA) or other sterically hindered, non-nucleophilic bases to favor kinetic deprotonation.
Precise Temperature Control Perform the lithiation at very low temperatures (e.g., -78 °C) to enhance selectivity.
Controlled Stoichiometry Use a slight excess (1.05-1.1 equivalents) of the lithiating agent to avoid multiple deprotonations.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic attack.

Problem 4.1: Substitution at an Unintended Position

  • Symptom: The nucleophile displaces a chlorine or fluorine atom instead of the intended bromine.

  • Cause: While the C-Br bond is generally the most labile, strong nucleophiles under harsh conditions can potentially displace other halogens, particularly the fluorine atoms which are activating for SNAr.

  • Troubleshooting & Mitigation:

Mitigation StrategyExperimental Protocol
Milder Reaction Conditions Use the lowest possible temperature and shortest reaction time that allows for the desired transformation.
Choice of Nucleophile Softer nucleophiles may exhibit greater selectivity for the C-Br bond.
Solvent Effects The choice of solvent can influence the selectivity of nucleophilic aromatic substitution. Aprotic polar solvents like DMF or DMSO are commonly used but should be carefully evaluated.

Side_Reactions cluster_suzuki Suzuki Coupling cluster_grignard Grignard Formation Suzuki_Start 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene + Boronic Acid Suzuki_Desired Desired Biaryl Product Suzuki_Start->Suzuki_Desired Pd Catalyst, Base Suzuki_Homocoupling Homocoupling Byproduct Suzuki_Start->Suzuki_Homocoupling O2, Catalyst Issues Suzuki_Debromination Debromination Byproduct Suzuki_Start->Suzuki_Debromination Hydride Source Grignard_Start 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene Grignard_Desired Grignard Reagent Grignard_Start->Grignard_Desired Mg, Anhydrous Ether Grignard_Homocoupling Wurtz Homocoupling Byproduct Grignard_Start->Grignard_Homocoupling High Temp/Conc.

References

Technical Support Center: Purification of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, isomers formed during the reaction, and byproducts from side reactions. Depending on the synthetic route, potential impurities could be other isomers of bromodichlorotrifluorobenzene, as well as partially halogenated precursors. For instance, in the synthesis of similar compounds like 1-bromo-3,5-dichlorobenzene, various monobromodichlorobenzene isomers are common impurities.[1]

Q2: What are the recommended purification methods for this compound?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and distillation. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: What are the key physical properties of this compound that are relevant for its purification?

A3: this compound is a colorless crystalline solid with a melting point of approximately 58-60°C.[2] It is generally insoluble in water but shows good solubility in organic solvents such as acetone, ethyl acetate, and methanol.[2] This solubility profile is particularly important for developing effective recrystallization procedures.

Q4: How can I assess the purity of my this compound product?

A4: The purity of your product can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3] ¹H NMR and ¹⁹F NMR spectroscopy can also be valuable for identifying and quantifying impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize The solution is not supersaturated; too much solvent was used.Evaporate some of the solvent to increase the concentration of the product and induce crystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The product is too soluble in the chosen solvent.Select a different solvent or a solvent system where the product has lower solubility at colder temperatures.
Oily precipitate forms instead of crystals The melting point of the product is lower than the boiling point of the solvent.Choose a solvent with a lower boiling point.
The product is "oiling out" due to high impurity levels.Purify the crude product using another method, such as column chromatography, before recrystallization.
Low recovery of purified product The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing the crystals.
Crystals were filtered before crystallization was complete.Allow more time for crystallization to occur.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of product and impurities Inappropriate solvent system (eluent).Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve better separation (Rf values should be sufficiently different).
Column was overloaded with the crude product.Use a larger column or reduce the amount of sample loaded.
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound may have decomposed on the silica gel.[4]Test the stability of your compound on a small amount of silica.[4] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[4]
Cracked or channeled column bed Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Recrystallization Protocol

This is a general procedure and may require optimization for your specific sample.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., methanol, ethanol, or a hexane/ethyl acetate mixture) at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between your product and the impurities. The target product should ideally have an Rf value between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column. Alternatively, for less soluble compounds, the sample can be adsorbed onto a small amount of silica gel and loaded as a solid.[4]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product purity_check1 Initial Purity Assessment (TLC/GC-MS) crude_product->purity_check1 recrystallization Recrystallization purity_check1->recrystallization High initial purity column_chromatography Column Chromatography purity_check1->column_chromatography Complex mixture distillation Distillation purity_check1->distillation Volatile impurities purity_check2 Final Purity Assessment (GC-MS/HPLC/NMR) recrystallization->purity_check2 column_chromatography->purity_check2 distillation->purity_check2 pure_product Pure Product purity_check2->pure_product Purity Confirmed troubleshooting_logic start Impure Product After Initial Purification check_purity Analyze Impurities (GC-MS/NMR) start->check_purity isomeric Isomeric Impurities? check_purity->isomeric starting_material Starting Material Present? isomeric->starting_material No solution1 Optimize Chromatography (e.g., different solvent system) isomeric->solution1 Yes other_impurities Other Byproducts? starting_material->other_impurities No solution2 Repeat Reaction with Stoichiometric Control or Re-purify starting_material->solution2 Yes solution3 Consider a Chemical Wash or a Different Purification Technique other_impurities->solution3 Yes end Pure Product other_impurities->end No (Purity is acceptable) solution1->end solution2->end solution3->end

References

Technical Support Center: Catalyst Selection for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting catalysts and troubleshooting cross-coupling reactions with the electron-deficient and sterically hindered substrate, 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene.

Frequently Asked Questions (FAQs)

Q1: Which halogen is expected to react selectively in cross-coupling reactions of this compound?

A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is C-I > C-Br > C-OTf > C-Cl. Therefore, selective activation and coupling at the bromine position are expected under standard conditions.

Q2: What are the primary challenges when performing cross-coupling reactions with this substrate?

A2: The primary challenges include the high degree of halogenation and the electron-deficient nature of the aromatic ring. These factors can lead to:

  • Low catalyst activity or deactivation: The substrate or product can potentially inhibit the catalyst.

  • Side reactions: Such as dehalogenation (replacement of a halogen with hydrogen) or homocoupling of the coupling partner.

  • Steric hindrance: The multiple halogen substituents can sterically hinder the approach of the catalyst and coupling partner.

Q3: What types of cross-coupling reactions are most suitable for this substrate?

A3: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are all viable options for forming new carbon-carbon and carbon-nitrogen bonds with this substrate. The choice of reaction will depend on the desired final product.

Q4: How do the fluorine and chlorine substituents influence the reactivity?

A4: The electron-withdrawing nature of the fluorine and chlorine atoms makes the aryl bromide more electron-deficient.[1][2] This generally facilitates the oxidative addition step of the catalytic cycle, which is often rate-determining.[2] However, the steric bulk of these substituents, particularly those ortho to the bromine, can impede the reaction.

Troubleshooting Guides

Low or No Product Yield
Possible Cause Suggested Solutions
Inactive Catalyst Use a pre-activated palladium(0) source or a precatalyst that readily forms the active catalytic species. Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere.
Suboptimal Ligand For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[3][4]
Incorrect Base The choice of base is critical. For Suzuki-Miyaura reactions, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. For Sonogashira and Buchwald-Hartwig reactions, organic amine bases or strong inorganic bases may be required.
Poor Solubility Ensure all reaction components are soluble in the chosen solvent system at the reaction temperature. Aprotic polar solvents like dioxane, THF, or DMF are common choices.
Reaction Temperature Too Low For challenging substrates, higher reaction temperatures may be necessary to overcome the activation energy. Consider using a higher-boiling solvent if needed.
Formation of Side Products
Side Product Possible Cause Suggested Solutions
Dehalogenation (Ar-H) The presence of a hydride source (e.g., water, alcohol solvent, or certain bases) can lead to the formation of a palladium-hydride species, which can cause dehalogenation.Use anhydrous solvents and reagents. Consider using a non-protic solvent. Screen different bases to find one that minimizes this side reaction.
Homocoupling (R-R) In Sonogashira reactions, this is known as Glaser coupling and is often promoted by oxygen and the copper co-catalyst. In Suzuki reactions, it can result from the decomposition of the boronic acid.For Sonogashira, ensure the reaction is performed under strictly anaerobic conditions and consider using a copper-free protocol. For Suzuki, use fresh, high-quality boronic acid and consider converting it to a more stable boronate ester.

Catalyst and Condition Selection Tables

The following tables provide starting points for catalyst and condition selection based on data for analogous electron-deficient polyhalogenated aryl bromides. Note: These conditions will likely require optimization for this compound.

Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₄ (2-5 mol%)Na₂CO₃ or K₂CO₃Toluene/EtOH/H₂O80-10060-85A classic, often reliable system.[5]
Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%)K₃PO₄ or CsFDioxane or THF80-11075-95Buchwald ligands are often effective for challenging substrates.[6]
Pd(OAc)₂ (2-5 mol%) + SPhos (4-10 mol%)K₃PO₄2-MeTHF80-10070-90Another effective Buchwald ligand system.
Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Typical Yield Range (%)Notes
Pd(PPh₃)₂Cl₂ (1-3 mol%)CuI (2-5 mol%)NEt₃ or DIPATHF or DMF25-8070-90Standard Sonogashira conditions.[5]
Pd₂(dba)₃ (1-2 mol%) + P(t-Bu)₃ (2-4 mol%)NoneCs₂CO₃Dioxane25-6080-95Copper-free conditions can prevent homocoupling.[7]
Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)CuI (4 mol%)i-Pr₂NHToluene60-10075-90Buchwald ligands can be beneficial here as well.
Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemp. (°C)Typical Yield Range (%)Notes
Pd₂(dba)₃ (1-2 mol%) + BINAP (1.5-3 mol%)NaOt-BuToluene80-11070-90A common system for C-N bond formation.[8]
Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)K₃PO₄Dioxane80-11075-95Effective for electron-deficient aryl halides.
XPhos Pd G3 (2-5 mol%)LHMDS or K₂CO₃THF or Toluene60-10080-98Pre-catalysts can offer improved activity and reproducibility.[9]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and any additional ligand.

  • Add the degassed solvent (e.g., 5 mL of 1,4-dioxane).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Sonogashira Coupling
  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent (e.g., 5 mL of THF) and the amine base (e.g., NEt₃, 2.0 mmol).

  • Add the terminal alkyne (1.1 mmol) dropwise.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Define Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) coupling_type Select Coupling Partner (Boronic Acid, Alkyne, Amine) start->coupling_type catalyst_choice Initial Catalyst Selection coupling_type->catalyst_choice suzuki Suzuki-Miyaura: - Pd(PPh3)4 - Pd(OAc)2/SPhos - XPhos Pd G3 catalyst_choice->suzuki Suzuki sonogashira Sonogashira: - Pd(PPh3)2Cl2/CuI - Pd(OAc)2/P(t-Bu)3 (Cu-free) catalyst_choice->sonogashira Sonogashira buchwald Buchwald-Hartwig: - Pd2(dba)3/BINAP - Pd(OAc)2/RuPhos catalyst_choice->buchwald Buchwald-Hartwig optimization Reaction Optimization: - Screen Ligands - Vary Base & Solvent - Adjust Temperature suzuki->optimization sonogashira->optimization buchwald->optimization troubleshooting Troubleshooting optimization->troubleshooting Issues Encountered low_yield Low Yield: - Check Catalyst Activity - Use Bulky/Electron-Rich Ligands troubleshooting->low_yield Low Conversion side_products Side Products: - Dehalogenation -> Anhydrous Conditions - Homocoupling -> Anaerobic/Cu-free troubleshooting->side_products Byproducts end Successful Coupling troubleshooting->end No Issues low_yield->optimization side_products->optimization

Caption: Catalyst selection workflow for cross-coupling reactions.

Troubleshooting_Logic_Tree start Reaction Issue Identified issue_type What is the primary issue? start->issue_type low_yield Low or No Yield issue_type->low_yield Low Conversion side_products Significant Side Products issue_type->side_products Byproducts check_catalyst 1. Verify Catalyst/Ligand Activity - Use fresh reagents - Consider a precatalyst low_yield->check_catalyst identify_side_product 1. Identify Side Product(s) (e.g., by GC-MS, NMR) side_products->identify_side_product optimize_conditions 2. Optimize Reaction Conditions - Increase temperature - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Dioxane, THF) check_catalyst->optimize_conditions dehalogenation Dehalogenation (Ar-H)? identify_side_product->dehalogenation homocoupling Homocoupling (R-R)? identify_side_product->homocoupling dehal_solution Use Anhydrous Solvents/Reagents Avoid Protic Solvents dehalogenation->dehal_solution Yes homo_solution Ensure Anaerobic Conditions For Sonogashira, try Cu-free protocol homocoupling->homo_solution Yes

Caption: Troubleshooting logic tree for common coupling issues.

References

Technical Support Center: Synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene (CAS No. 24812-13-3).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for the synthesis of this compound is the electrophilic aromatic bromination of 1,3-dichloro-2,4,6-trifluorobenzene using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Q2: What are the typical physical properties of this compound?

A2: this compound is typically a colorless crystalline solid.[1] It has a melting point in the range of 58-60°C.[1] This compound is generally insoluble in water but shows good solubility in common organic solvents like acetone, ethyl acetate, and methanol.[1]

Q3: What are the main safety precautions to consider during this synthesis?

A3: Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so proper temperature control is crucial. The Lewis acid catalyst is moisture-sensitive and should be handled in a dry environment.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A small aliquot of the reaction mixture can be quenched, extracted, and analyzed to determine the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive catalyst (due to moisture).2. Insufficient bromine.3. Low reaction temperature.1. Use freshly opened or properly stored anhydrous Lewis acid catalyst.2. Add a slight excess of bromine.3. Gradually increase the reaction temperature and monitor by TLC/GC.
Formation of Multiple Products (Poor Selectivity) 1. Over-bromination (formation of dibromo species).2. Isomeric impurities from starting material.3. Reaction temperature is too high.1. Use a stoichiometric or slightly sub-stoichiometric amount of bromine. Add bromine dropwise at a low temperature.2. Ensure the purity of the 1,3-dichloro-2,4,6-trifluorobenzene starting material.3. Maintain the recommended reaction temperature.
Product is Contaminated with a Colored Impurity Residual bromine.1. Quench the reaction with a reducing agent like sodium bisulfite solution until the color disappears.2. Purify the crude product by column chromatography or recrystallization.
Difficulties in Product Isolation/Purification Co-crystallization with impurities.1. Perform an initial purification by flash column chromatography before recrystallization.2. Try a different solvent system for recrystallization.

Hypothetical Experimental Protocol

Synthesis of this compound

To a stirred solution of 1,3-dichloro-2,4,6-trifluorobenzene (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add iron(III) bromide (0.1 eq.) at room temperature. Cool the mixture to 0-5°C using an ice bath. Slowly add bromine (1.05 eq.) dropwise, maintaining the internal temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by GC. Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bisulfite. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Common Impurities

Impurity Structure Origin Typical Analytical Method for Detection
1,3-dichloro-2,4,6-trifluorobenzeneC₆HCl₂F₃Unreacted starting materialGC-MS, ¹⁹F NMR
1,2-Dibromo-3,5-dichloro-2,4,6-trifluorobenzeneC₆Br₂Cl₂F₃Over-bromination (side reaction)GC-MS
Isomeric dichlorotrifluorobenzenesC₆HCl₂F₃Impurities in the starting materialGC-MS, ¹⁹F NMR

Experimental Workflow and Logic Diagrams

Synthesis_Workflow Experimental Workflow for this compound Synthesis reagents 1. Reagent Preparation (1,3-dichloro-2,4,6-trifluorobenzene, FeBr3, Bromine, Solvent) reaction 2. Reaction Setup (Inert atmosphere, 0-5°C) reagents->reaction addition 3. Bromine Addition (Dropwise, <10°C) reaction->addition stirring 4. Reaction Monitoring (Room temperature, 12-24h, GC/TLC) addition->stirring quench 5. Quenching (aq. NaHSO3) stirring->quench extraction 6. Workup (Extraction, Washing, Drying) quench->extraction purification 7. Purification (Recrystallization or Chromatography) extraction->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impurity Formation start Analysis of Crude Product (GC-MS) impurity_detected Impurity Detected? start->impurity_detected unreacted_sm High % of Starting Material? impurity_detected->unreacted_sm Yes end Proceed with Purification impurity_detected->end No dibromo Dibromo byproduct detected? unreacted_sm->dibromo No solution_sm Action: - Check catalyst activity - Increase reaction time/temp unreacted_sm->solution_sm Yes isomers Isomeric impurities detected? dibromo->isomers No solution_dibromo Action: - Reduce bromine stoichiometry - Slower addition at low temp dibromo->solution_dibromo Yes solution_isomers Action: - Purify starting material - Enhance final purification isomers->solution_isomers Yes isomers->end No solution_sm->end solution_dibromo->end solution_isomers->end

Caption: A decision-making diagram for troubleshooting common impurities in the synthesis.

References

optimizing temperature for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. The information is designed to assist in optimizing reaction conditions, with a particular focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its reactivity?

A1: this compound is a highly halogenated, electron-deficient aromatic compound. Its key features include:

  • A reactive C-Br bond: This is the primary site for palladium-catalyzed cross-coupling reactions.

  • Electron-withdrawing substituents: The chlorine and fluorine atoms significantly decrease the electron density of the benzene ring, making it susceptible to nucleophilic aromatic substitution (SNAr).

  • Stability: The compound is a colorless crystalline solid with a melting point of approximately 58-60°C and is stable under normal storage conditions.[1] It is generally insoluble in water but soluble in common organic solvents like acetone and ethyl acetate.[1]

Q2: Which types of reactions are most common for this compound?

A2: The most prevalent reactions involving this compound are:

  • Palladium-catalyzed cross-coupling reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings, which primarily occur at the C-Br bond.

  • Grignard reagent formation: The C-Br bond can be used to form a Grignard reagent, although careful temperature control is necessary to avoid side reactions.

  • Lithiation: Directed ortho-lithiation is challenging due to the lack of adjacent protons, but halogen-metal exchange at the bromine atom is a feasible approach.

  • Nucleophilic Aromatic Substitution (SNAr): The high degree of electron deficiency on the aromatic ring makes it a candidate for SNAr reactions.

Q3: How does temperature generally affect reactions with this compound?

A3: Temperature is a critical parameter that can influence:

  • Reaction Rate: Higher temperatures generally increase the reaction rate.

  • Selectivity: In polyhalogenated compounds, temperature can affect the selectivity of which C-X bond reacts. For this molecule, the C-Br bond is the most reactive.

  • Side Reactions: Elevated temperatures can lead to undesired side reactions such as dehalogenation, homocoupling, and decomposition of thermally sensitive reagents.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Reactions

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step Recommended Temperature Range (°C)
Insufficient catalyst activityUse a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky, electron-rich phosphine ligand).80-120
Incomplete reactionIncrease the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC-MS.80-120
Catalyst poisoningEnsure all reagents and solvents are pure and dry. Degas the reaction mixture thoroughly.N/A
Poor solubility of reagentsChoose a solvent system in which all components are soluble at the reaction temperature.25-120

Issue 2: Presence of Dehalogenated Byproduct

Potential Cause Troubleshooting Step Recommended Temperature Range (°C)
High reaction temperatureDecrease the reaction temperature.60-100
Prolonged reaction timeMonitor the reaction closely and stop it once the starting material is consumed.N/A
Inappropriate baseUse a milder base (e.g., K₃PO₄ instead of Cs₂CO₃).N/A
Presence of protic impuritiesUse anhydrous solvents and reagents.N/A

Issue 3: Formation of Homocoupled Boronic Acid Byproduct

Potential Cause Troubleshooting Step Recommended Temperature Range (°C)
Presence of oxygenThoroughly degas the reaction mixture with an inert gas (e.g., argon or nitrogen).N/A
Slow oxidative additionUse a more electron-rich ligand to accelerate the oxidative addition step.N/A
High temperatureLower the reaction temperature to disfavor the homocoupling pathway.60-100
Guide 2: Grignard Reagent Formation

Issue 1: Reaction Fails to Initiate

Potential Cause Troubleshooting Step Recommended Temperature Range (°C)
Inactive magnesium surfaceActivate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by sonication.25-40 (initiation)
Presence of waterEnsure all glassware, solvents, and reagents are rigorously dried.N/A
Low temperatureGently warm the reaction mixture to initiate the reaction.25-40 (initiation)

Issue 2: Low Yield of Grignard Reagent

Potential Cause Troubleshooting Step Recommended Temperature Range (°C)
Wurtz couplingAdd the solution of this compound slowly to the magnesium suspension to maintain a low concentration of the aryl bromide.0-10 (addition)
Reaction with solventUse a suitable anhydrous ether solvent such as THF or diethyl ether.0-40
Grignard reagent decompositionUse the Grignard reagent immediately after its formation.N/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the product by column chromatography.

Protocol 2: General Procedure for Grignard Reagent Formation

  • Flame-dry all glassware and allow it to cool under a stream of inert gas.

  • To a round-bottom flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Gently heat the flask with a heat gun until the iodine sublimes and coats the magnesium.

  • Allow the flask to cool to room temperature and add anhydrous THF.

  • Prepare a solution of this compound (1.0 eq.) in anhydrous THF.

  • Add a small portion of the aryl bromide solution to the magnesium suspension and gently warm to initiate the reaction.

  • Once initiated, cool the reaction to 0°C and add the remaining aryl bromide solution dropwise, maintaining the internal temperature below 10°C.

  • After the addition is complete, stir the reaction at 0°C for 1-2 hours. The Grignard reagent is now ready for use in the subsequent reaction.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate Oxidative Addition Intermediate Pd(0)L2->Oxidative Addition Intermediate Ar-X Transmetalation Intermediate Transmetalation Intermediate Oxidative Addition Intermediate->Transmetalation Intermediate Ar'-B(OR)2 Base Reductive Elimination Intermediate Reductive Elimination Intermediate Transmetalation Intermediate->Reductive Elimination Intermediate Reductive Elimination Intermediate->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Reaction Issue (e.g., Low Yield) Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Adjust Temperature (Increase/Decrease) Check_Temp->Adjust_Temp No Check_Catalyst Is Catalyst System Appropriate? Check_Temp->Check_Catalyst Yes Adjust_Temp->Check_Catalyst Change_Catalyst Screen Different Catalysts/Ligands Check_Catalyst->Change_Catalyst No Check_Reagents Are Reagents Pure & Dry? Check_Catalyst->Check_Reagents Yes Change_Catalyst->Check_Reagents Purify_Reagents Purify/Dry Reagents & Solvents Check_Reagents->Purify_Reagents No Success Successful Reaction Check_Reagents->Success Yes Purify_Reagents->Success

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Solvent Effects on 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of solvents on the reactivity of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions that this compound undergoes, and how do solvents play a role?

A1: Given its structure, this compound is primarily used in three types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): The Carbon-Bromine bond is the most likely site for these reactions. Solvents are crucial as they affect catalyst stability, reagent solubility, and can even influence which halogen atom reacts if there are multiple different halogens.[1][2][3][4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The highly electron-deficient aromatic ring is susceptible to attack by nucleophiles.[7] Polar aprotic solvents are generally preferred for these reactions as they can stabilize the charged intermediate (Meisenheimer complex).[8][9][10]

  • Grignard Reagent Formation: The C-Br bond can be used to form a Grignard reagent. This reaction is extremely sensitive to the solvent, requiring anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF).[11]

Q2: I am having trouble with my Suzuki-Miyaura coupling reaction. What role could the solvent be playing?

A2: In Suzuki-Miyaura coupling, the solvent can significantly impact the reaction's success. Common issues related to solvents include:

  • Low Yield: This could be due to poor solubility of your reagents or catalyst in the chosen solvent. A solvent system that forms a homogeneous solution at the reaction temperature is often ideal. Biphasic systems, such as toluene/water or dioxane/water, are also commonly used and can be effective.

  • Catalyst Decomposition: Some palladium catalysts are not stable in certain solvents at elevated temperatures. If you observe catalyst decomposition (e.g., formation of palladium black), you may need to switch to a more robust catalyst or a different solvent.

  • Side Reactions: The solvent can influence the rate of side reactions. For instance, protic solvents can participate in protodehalogenation, where the aryl halide is replaced by a hydrogen atom.

Q3: My Grignard reagent formation is not initiating. What is the most likely solvent-related cause?

A3: The most critical factor for Grignard reagent formation is the complete absence of water and other protic solvents.[11] Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water, alcohols, or other protic impurities.

Troubleshooting Steps:

  • Ensure your solvent (typically THF or diethyl ether) is anhydrous. Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., distillation from sodium/benzophenone).

  • Thoroughly dry all glassware in an oven before use and assemble it hot under an inert atmosphere (nitrogen or argon).

  • Ensure that the this compound starting material is also dry.

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) reaction, but the reaction is slow. Can a change in solvent help?

A4: Yes, the solvent choice is critical for the rate of SNAr reactions. These reactions proceed through a negatively charged intermediate (Meisenheimer complex). Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are effective at stabilizing this charged intermediate, thereby accelerating the reaction. If your reaction in a nonpolar solvent like toluene or THF is slow, switching to a polar aprotic solvent could significantly increase the reaction rate.[8][9][10]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions
Issue Potential Solvent-Related Cause Troubleshooting Suggestion
Low or No Conversion Poor solubility of reagents or catalyst.Try a different solvent or a co-solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water). Ensure all components are soluble at the reaction temperature.
Catalyst deactivation.Switch to a more robust catalyst or a different solvent. Some catalysts are more stable in specific solvents.
Formation of Side Products (e.g., Homocoupling) Suboptimal solvent polarity or coordinating ability.Screen a range of solvents with varying polarities. For example, nonpolar solvents like toluene or dioxane may give different results than polar aprotic solvents like DMF or MeCN.
Inconsistent Results Variable solvent quality (e.g., presence of water or oxygen).Use high-purity, degassed solvents. Ensure the reaction is performed under an inert atmosphere.
Grignard Reagent Formation
Issue Potential Solvent-Related Cause Troubleshooting Suggestion
Reaction Fails to Initiate Presence of protic impurities (e.g., water, alcohols) in the solvent.Use rigorously dried, anhydrous ether solvents (THF, diethyl ether). Dry all glassware and reagents thoroughly.
Solvent is too coordinating, preventing access to the magnesium surface.While THF and diethyl ether are standard, in rare cases of difficulty, consider less coordinating ethers.
Low Yield of Grignard Reagent Wurtz coupling as a side reaction.This is often influenced by temperature and concentration, but the solvent can play a role. Ensure slow addition of the aryl halide to the magnesium suspension.
Nucleophilic Aromatic Substitution (SNAr)
Issue Potential Solvent-Related Cause Troubleshooting Suggestion
Slow Reaction Rate Use of a nonpolar or protic solvent.Switch to a polar aprotic solvent like DMF, DMSO, or NMP to stabilize the Meisenheimer intermediate.
Low Yield Poor solubility of the nucleophile or substrate.Choose a solvent in which all reactants are soluble. Heating the reaction mixture may also improve solubility and reaction rate.
Side Reactions with the Solvent The solvent itself may be nucleophilic or react with the base.Ensure the chosen solvent is inert under the reaction conditions. For example, some amide solvents can be susceptible to hydrolysis under strongly basic conditions.

Data Presentation

Table 1: General Solvent Effects on Selectivity in Suzuki-Miyaura Coupling of Polyhalogenated Aromatics

Solvent Class Example Solvents General Effect on Selectivity Typical Yields
Nonpolar Aprotic Toluene, Dioxane, THFGenerally favors reaction at the most reactive C-X bond (C-I > C-Br > C-Cl).Good to Excellent
Polar Aprotic DMF, DMSO, AcetonitrileCan sometimes alter selectivity compared to nonpolar solvents, potentially favoring reaction at a different C-X bond. May stabilize charged intermediates.Variable, can be excellent
Protic Water, Alcohols (e.g., Ethanol, Isopropanol)Often used as a co-solvent with an organic solvent. Can facilitate the dissolution of inorganic bases.Good to Excellent

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add the chosen degassed solvent or solvent mixture (e.g., Toluene/Water 4:1, Dioxane/Water 4:1) to the flask.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Cool and Quench monitor->quench Reaction Complete extract Extract and Wash quench->extract purify Purify (Column Chromatography) extract->purify

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

solvent_selection_logic cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution cluster_grignard Grignard Formation start Starting Point: Reaction Type suz_sol Consider: - Reagent Solubility - Catalyst Stability - Biphasic vs. Monophasic start->suz_sol Cross-Coupling snar_sol Consider: - Stabilization of Meisenheimer Complex start->snar_sol Substitution grig_sol Critical Requirement: - Anhydrous and Aprotic start->grig_sol Organometallic suz_solvents Common Choices: - Toluene/Water - Dioxane/Water - DMF suz_sol->suz_solvents snar_solvents Common Choices: - DMF - DMSO - Acetonitrile snar_sol->snar_solvents grig_solvents Common Choices: - Diethyl Ether - THF grig_sol->grig_solvents

Caption: A decision-making diagram for initial solvent selection based on reaction type.

References

preventing decomposition of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. The information is designed to help prevent decomposition of the compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a colorless crystalline solid that is stable under normal laboratory temperatures and pressures.[1] Its melting point is approximately 58-60°C.[1] For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

Q2: What are the primary reactive sites on this compound?

The molecule has two primary sites of reactivity:

  • The Carbon-Bromine (C-Br) bond: This bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[1]

  • The aromatic ring: The high degree of halogenation with electron-withdrawing fluorine and chlorine atoms makes the benzene ring electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1]

Q3: What are the most common decomposition pathways for this compound during a reaction?

While specific decomposition pathways for this compound are not extensively documented, based on the reactivity of similar polyhalogenated aromatic compounds, the most probable decomposition routes are:

  • Hydrodehalogenation: Replacement of a halogen atom (most likely bromine) with a hydrogen atom. This is a common side reaction in palladium-catalyzed couplings, especially in the presence of a hydrogen source.

  • Nucleophilic Attack: Reaction with nucleophiles present in the reaction mixture (e.g., hydroxide, alkoxides, amines) can lead to substitution of one of the halogen atoms.

  • Thermal Decomposition: At elevated temperatures, decomposition can occur, potentially leading to the formation of various halogenated and non-halogenated aromatic byproducts.

  • Photodegradation: Exposure to UV light can induce cleavage of the carbon-halogen bonds.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound.

Issue 1: Low yield of desired product and presence of hydrodehalogenated byproduct in cross-coupling reactions.

Possible Cause: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions. This can be promoted by the presence of hydride sources in the reaction mixture, which can arise from certain solvents (e.g., alcohols), bases, or impurities.

Troubleshooting Steps:

StepActionRationale
1 Solvent Selection Use anhydrous, aprotic solvents such as toluene, dioxane, or THF. Avoid protic solvents like alcohols, which can act as hydride donors.
2 Base Selection Consider using non-hydroxide bases like CsF, K3PO4, or organic bases. If a hydroxide base is necessary, use it in the minimum required amount and ensure anhydrous conditions.
3 Reaction Temperature Run the reaction at the lowest effective temperature. Higher temperatures can sometimes favor decomposition pathways.
4 Degassing Thoroughly degas the reaction mixture to remove oxygen, which can affect the stability of the catalyst and substrate.
5 Catalyst and Ligand Choice Optimize the palladium catalyst and ligand system. Some ligand systems are more prone to promoting hydrodehalogenation than others.
Issue 2: Formation of unexpected substitution products.

Possible Cause: The electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) by nucleophiles present in the reaction mixture.

Troubleshooting Steps:

StepActionRationale
1 Identify Nucleophiles Carefully review all reagents and solvents for potential nucleophiles (e.g., water, alcohols, amines, hydroxide).
2 Control Reaction pH If using aqueous bases, maintain the pH at a level that minimizes the concentration of strong nucleophiles like hydroxide.
3 Protecting Groups If the desired reaction requires the presence of a nucleophilic functional group on another reagent, consider using a protecting group strategy.
4 Temperature Control SNAr reactions are often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 24812-13-3
Molecular Formula C6BrCl2F3
Molecular Weight 279.87 g/mol
Appearance Colorless crystalline solid[1]
Melting Point 58-60 °C[1]
Solubility Insoluble in water; soluble in acetone, ethyl acetate, and methanol.[1]

Table 2: Potential Side Products from Decomposition

Decomposition PathwayPotential Side Product(s)Common Conditions
Hydrodebromination 3,5-dichloro-2,4,6-trifluorobenzenePd-catalyzed reactions, presence of H-donors
Nucleophilic Substitution Phenols, ethers, anilines (substituted at the 1-position)Presence of strong nucleophiles (e.g., OH-, RO-, R2N-)
Thermal Decomposition Complex mixture of polyhalogenated benzenesHigh reaction temperatures
Photodegradation Debrominated and other halogenated radicalsExposure to UV light

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Decomposition
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a suitable base (e.g., K3PO4, 2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous, degassed aprotic solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the optimized temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

DecompositionPathways cluster_main This compound cluster_hydrodehalogenation Hydrodehalogenation cluster_snar Nucleophilic Aromatic Substitution A C₆BrCl₂F₃ B 3,5-dichloro-2,4,6-trifluorobenzene A->B + [H] - HBr C Substituted Product (e.g., Phenol, Ether, Amine) A->C + Nu⁻ - Br⁻

Caption: Potential decomposition pathways for this compound.

ExperimentalWorkflow start Start: Reaction Setup reagents 1. Add Reagents to Flame-Dried Flask (Inert Atmosphere) start->reagents solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent reaction 3. Heat and Stir (Monitor Progress) solvent->reaction workup 4. Quench, Extract, and Wash reaction->workup purification 5. Dry and Purify (Column Chromatography) workup->purification end End: Isolated Product purification->end

Caption: General experimental workflow for cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene and Other Halogenated Benzenes for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of complex molecular architectures. Halogenated benzenes are a cornerstone of this synthetic toolkit, offering a versatile platform for a multitude of cross-coupling and functionalization reactions. This guide provides a comparative analysis of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene against other key halogenated benzenes: hexafluorobenzene, hexachlorobenzene, and hexabromobenzene. This objective comparison, supported by physicochemical data and established reactivity principles, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tabular Comparison

The physical and chemical properties of these halogenated benzenes dictate their handling, solubility, and reaction conditions. The following table summarizes key quantitative data for each compound.

PropertyThis compoundHexafluorobenzeneHexachlorobenzeneHexabromobenzene
CAS Number 24812-13-3[1]392-56-3118-74-187-82-1
Molecular Formula C₆BrCl₂F₃[2]C₆F₆C₆Cl₆C₆Br₆
Molecular Weight ( g/mol ) 279.87[2]186.06284.77551.49
Physical State Colorless crystalline solid[1]Colorless liquidWhite crystalline solid[3]White crystalline powder[1]
Melting Point (°C) 58-60[1]5.2228.83>300[1]
Boiling Point (°C) 217.680.3325475
Density (g/cm³) 1.9681.6122.04~3.55
Water Solubility Insoluble[1]Very low/Insoluble[4]Insoluble[3]Insoluble[1]
Solubility in Organic Solvents Soluble in acetone, ethyl acetate, methanol[1]Soluble in non-polar solvents (hexane, chloroform)[5]Sparingly soluble in benzene, diethyl ether, alcohol[3]Soluble in chloroform[6]

Reactivity and Performance in Key Synthetic Reactions

The utility of halogenated benzenes in synthesis is largely defined by the nature and reactivity of their carbon-halogen (C-X) bonds. The heavily halogenated nature of these compounds renders the aromatic ring electron-deficient, influencing their reactivity in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The general order of reactivity for halogens in the oxidative addition step of palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-OTf > C-Cl.[7] This trend is a consequence of the decreasing carbon-halogen bond dissociation energies down the group.

  • This compound : The presence of a C-Br bond makes this compound a prime candidate for selective cross-coupling reactions.[1] The C-Br bond will react preferentially over the C-Cl and C-F bonds under standard Suzuki-Miyaura conditions, allowing for stepwise functionalization. The strong electron-withdrawing character of the fluorine and chlorine atoms further activates the C-Br bond towards oxidative addition.

  • Hexabromobenzene : With six C-Br bonds, this molecule is highly reactive in cross-coupling reactions. However, achieving selective mono-substitution can be challenging, and mixtures of products are common.

  • Hexachlorobenzene : The C-Cl bonds are significantly less reactive than C-Br bonds.[8] Cross-coupling reactions require more forcing conditions, such as specialized ligands and higher temperatures, to facilitate the oxidative addition of the C-Cl bond.

  • Hexafluorobenzene : The C-F bond is generally unreactive in palladium-catalyzed cross-coupling reactions due to its high bond strength.

Nucleophilic Aromatic Substitution (SNAr)

The rate of SNAr reactions is heavily influenced by the electronegativity of the halogen, which affects the electrophilicity of the carbon atom, and the stability of the leaving group. For SNAr, the reactivity order is often the reverse of that for cross-coupling: C-F > C-Cl > C-Br > C-I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack, and fluoride is a stable leaving group in polar aprotic solvents.

  • Hexafluorobenzene : This compound is highly susceptible to nucleophilic aromatic substitution.[9] Strong nucleophiles can readily displace one or more fluorine atoms.[9] The reaction typically proceeds via a two-step addition-elimination sequence through a Meisenheimer intermediate.

  • This compound : The electron-deficient ring is susceptible to nucleophilic attack.[1] Due to the reactivity trend, a nucleophile would be expected to displace one of the fluorine atoms before reacting with the chlorine or bromine atoms.

  • Hexachlorobenzene : While the ring is electron-deficient, chlorine is a less effective activating group for SNAr than fluorine. Reactions with nucleophiles are possible but often require more forcing conditions, such as high temperatures.[3][10]

  • Hexabromobenzene : Similar to hexachlorobenzene, it is less reactive towards SNAr than its fluorinated counterpart.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for two key transformations involving halogenated benzenes.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Arylboronic acid (1.1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Triphenylphosphine or SPhos) (0.04 mmol, 4 mol%)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 mmol)

  • Degassed solvent (e.g., a mixture of Toluene/Ethanol/Water or Dioxane/Water)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][11]

General Protocol for Grignard Reagent Formation

This protocol outlines the formation of a Grignard reagent from an aryl halide, which can then be used in subsequent reactions with electrophiles.

Materials:

  • Aryl halide (e.g., this compound) (1.0 equiv)

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • A small crystal of iodine (as an initiator)

Procedure:

  • Flame-dry all glassware and allow it to cool under an inert atmosphere.

  • Place the magnesium turnings and a crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Prepare a solution of the aryl halide in the anhydrous solvent in the dropping funnel.

  • Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is initiated when the iodine color disappears and the solution becomes cloudy. Gentle heating may be required.

  • Once initiated, add the remaining aryl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

  • The resulting Grignard reagent is a gray, cloudy solution and should be used immediately in the next synthetic step.[12][13]

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate a key reaction mechanism and a fundamental structure-reactivity relationship.

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (Ar-X) mid1 pd_complex->mid1 Transmetalation (Ar'B(OH)₂) + Base transmetal Ar-Pd(II)-Ar'L₂ mid2 transmetal->mid2 Reductive Elimination pd_product Ar-Ar' start mid1->transmetal mid2->pd0 mid2->pd_product Product mid3 Halogen_Effects Impact of Halogen Substitution on Reactivity reactivity Halogen Properties Electronegativity (Pauling Scale) C-X Bond Dissociation Energy (kJ/mol) fluorine Fluorine (F) 3.98 ~485 chlorine Chlorine (Cl) 3.16 ~339 bromine Bromine (Br) 2.96 ~285 snar Favors Nucleophilic Aromatic Substitution (SNAr) fluorine->snar High Electronegativity → Activates Ring for Nucleophilic Attack chlorine->snar Moderate suzuki Favors Pd-Catalyzed Cross-Coupling chlorine->suzuki Less Reactive than C-Br bromine->suzuki Low Bond Energy → Facilitates Oxidative Addition

References

Comparative Reactivity Analysis: C-Br vs. C-Cl Bonds in 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the polyhalogenated aromatic compound, 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. The analysis is grounded in fundamental principles of organic chemistry, supported by comparative experimental data from analogous systems, to predict the differential reactivity of the halogen sites. This information is critical for researchers engaged in the synthesis of complex aromatic molecules, where selective functionalization is paramount.

The reactivity of a halogen on an aromatic ring is primarily dictated by two factors: the carbon-halogen bond strength and the electronic nature of the aromatic system. In this compound, the presence of three strongly electron-withdrawing fluorine atoms renders the benzene ring highly electron-deficient. This electronic feature significantly influences the outcome of different reaction types.

Bond Strength and Dissociation Energy

The intrinsic reactivity of the C-Br versus the C-Cl bond, particularly in reactions where the bond is broken in the rate-determining step, is directly related to their respective bond dissociation energies (BDE). A lower BDE indicates a weaker bond that requires less energy to cleave, leading to higher reactivity.[1] The C-Br bond is significantly weaker than the C-Cl bond.[1][2]

Table 1: Average Bond Dissociation Energies for Aryl Halides

Bond Type Average Bond Dissociation Energy (kJ/mol)
Aryl-Cl 397[3]
Aryl-Br 335[4]

(Data sourced from representative values for chlorobenzene and bromobenzene)

This fundamental difference in bond strength is the primary determinant for selectivity in many metal-catalyzed cross-coupling reactions.

Reactivity in Metal-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, the key initial step is the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0)).[5][6] The rate of this step is highly dependent on the C-X bond energy, following the general trend: C-I > C-Br > C-OTf > C-Cl.

For this compound, the significantly lower bond dissociation energy of the C-Br bond compared to the C-Cl bond allows for high selectivity. It is possible to selectively functionalize the C-Br position while leaving the two C-Cl bonds intact by carefully choosing the catalyst, ligands, and reaction conditions.[7][8][9] This makes the bromine a versatile synthetic handle for introducing molecular diversity.

This protocol provides a general method for the selective coupling of an arylboronic acid at the C-Br position of this compound.

Objective: To selectively form a C-C bond at the C-Br position, demonstrating its higher reactivity over the C-Cl bonds in a palladium-catalyzed Suzuki-Miyaura reaction.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the substrates and base.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Seal the flask and heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS to ensure consumption of the starting material and selective formation of the desired biaryl product.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the selectively coupled product.[10][11][12]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The reactivity order of halogens is often inverted in nucleophilic aromatic substitution (SNAr) reactions.[13][14] For SNAr, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[15][16] The stability of this intermediate is the dominant factor governing the reaction rate.

The reaction is accelerated by strongly electron-withdrawing groups (like -NO₂ or, in this case, fluorine) ortho and/or para to the leaving group, as they stabilize the negative charge of the Meisenheimer complex through resonance or induction.[16] The high electronegativity of fluorine makes it the most effective halogen at stabilizing this intermediate via its powerful inductive effect.[13][17] Consequently, the typical reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is the opposite of their leaving group ability.[15]

In this compound, all halogen positions are activated towards SNAr due to the three fluorine atoms. While the C-F bonds themselves are the most activated, they are also the strongest. Between the C-Cl and C-Br bonds, the C-Cl bond is more activated towards nucleophilic attack than the C-Br bond due to chlorine's higher electronegativity. Therefore, under SNAr conditions, competition between substitution at the chloro and bromo positions would be expected, with a potential preference for substitution at the C-Cl positions, assuming the C-X bond cleavage step is not rate-limiting.

G

Figure 1. Logical workflow illustrating the differential reactivity of C-Br and C-Cl bonds.

Summary

The reactivity of the C-Br and C-Cl bonds in this compound is highly dependent on the chosen reaction mechanism.

  • For metal-catalyzed cross-coupling reactions , the C-Br bond is significantly more reactive due to its lower bond dissociation energy. This allows for excellent chemoselectivity, enabling the targeted modification of the C-Br position while preserving the C-Cl bonds.

  • For nucleophilic aromatic substitution (SNAr) , the situation is more complex. The strong inductive effect of the halogens and activating fluorine atoms is the dominant factor. The higher electronegativity of chlorine makes the C-Cl positions more susceptible to initial nucleophilic attack than the C-Br position.

This differential reactivity provides researchers with a powerful tool for the stepwise and selective functionalization of this highly fluorinated aromatic scaffold, enabling the synthesis of diverse and complex target molecules.

References

A Comparative Guide to Analytical Techniques for the Characterization of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical techniques for the characterization of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene and its derivatives. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from structurally similar halogenated benzene derivatives as comparative examples. These analogs provide valuable insights into the expected analytical behavior and serve as a practical reference for method development.

Introduction

This compound is a highly halogenated aromatic compound.[1] Its structure, featuring a bromine atom, two chlorine atoms, and three fluorine atoms on a benzene ring, makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] The high degree of halogenation significantly influences its chemical reactivity, with the carbon-bromine bond being a key site for transformations such as palladium-catalyzed cross-coupling reactions.[1] Accurate characterization of this compound and its derivatives is crucial for ensuring purity, confirming identity, and understanding reaction outcomes.

Physically, this compound is a colorless crystalline solid with a melting point of approximately 58-60°C.[1] It is generally insoluble in water but shows good solubility in common organic solvents like acetone, ethyl acetate, and methanol.[1]

This guide will focus on the primary analytical techniques used for the characterization of such compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Comparative Data of Halogenated Benzene Analogs

The following tables present a comparison of physicochemical and spectroscopic data for commercially available, structurally related halogenated benzene derivatives. This data can be used to estimate the expected analytical properties of this compound derivatives.

Table 1: Physicochemical Properties of Selected Halogenated Benzene Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
1-Bromo-2,4,6-trifluorobenzene2367-76-2C₆H₂BrF₃210.98Liquid3.5140.5
1-Bromo-3,4,5-trifluorobenzene138526-69-9C₆H₂BrF₃210.98---
1-Bromo-2,4,5-trifluorobenzene327-52-6C₆H₂BrF₃210.98Liquid-19144
1-Bromo-3,5-dichlorobenzene19752-55-7C₆H₃BrCl₂225.90---

Data sourced from various chemical suppliers and databases.

Table 2: Spectroscopic Data Comparison of Halogenated Benzene Analogs

Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)Mass Spectrum (m/z)
1-Bromo-3,5-difluorobenzene7.05 (m), 6.76 (m)[2]163.5 (d), 124.2 (t), 113.8 (t), 110.4 (t)[3]-192, 194 (M⁺)[2]
1-Bromo-2,4,5-trifluorobenzene7.55 (m), 7.20 (m)[4]158.4 (ddd), 148.8 (ddd), 119.5 (dd), 111.9 (dd), 105.8 (dd), 98.9 (dd)[5]--
5-Bromo-1,2,3-trifluorobenzeneMultiplet[6]Four distinct resonances[6]Two resonances (triplet and doublet)[6]-
1-Bromo-2,4,6-trifluorobenzene---210, 212 (M⁺)[7]
1-Bromo-3,5-dichlorobenzene---224, 226, 228 (M⁺)[8]

Note: NMR data is typically recorded in CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm). Mass spectral data refers to the molecular ion (M⁺) peak, showing the characteristic isotopic pattern for bromine and chlorine.

Key Analytical Techniques and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. The absence of signals in the aromatic region for this compound would confirm the fully substituted nature of the benzene ring. For derivatives with protons, the chemical shifts and coupling constants provide information about their positions.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The number of signals will indicate the number of unique carbon environments. For this compound, six signals are expected in the aromatic region due to the lack of symmetry. The chemical shifts will be influenced by the attached halogens.

  • ¹⁹F NMR: ¹⁹F NMR is particularly powerful for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[9][10] The spectrum will show distinct signals for each unique fluorine environment. Coupling between fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and carbon (¹⁹F-¹³C coupling) can provide valuable structural information.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile halogenated compounds.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).

  • Gas Chromatography (GC):

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent, is typically used for separating halogenated benzenes.

    • Injector: Use a split/splitless injector at a temperature of around 250°C.

    • Oven Program: A temperature gradient program is employed to ensure good separation of the components. A typical program might start at 60°C and ramp up to 280°C.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry (MS):

    • Ionization: Electron Ionization (EI) at 70 eV is the standard method.

    • Detection: The mass analyzer (e.g., quadrupole) scans a mass range appropriate for the expected molecular weight.

    • Data Analysis: The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of the number of bromine and chlorine atoms in the molecule. Fragmentation patterns can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. For halogenated benzenes, reversed-phase HPLC is a common approach.

Experimental Protocol for HPLC Analysis:

  • Sample Preparation: Dissolve the sample in a solvent that is miscible with the mobile phase (e.g., acetonitrile or methanol).

  • HPLC System:

    • Column: A C18 or other suitable reversed-phase column is typically used.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water is used as the mobile phase. An isocratic or gradient elution can be employed to achieve the desired separation. For MS compatibility, a volatile acid like formic acid can be added to the mobile phase.[11]

    • Detector: A UV detector is commonly used for aromatic compounds. The detection wavelength should be set to a value where the analyte has strong absorbance. A mass spectrometer can also be used as a detector (LC-MS) for more definitive identification.

  • Data Analysis: The retention time of the peak can be used for identification by comparing it to a standard. The peak area is proportional to the concentration of the analyte and can be used for quantification.

Visualization of Experimental Workflows

dot

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation Sample Sample (5-10 mg) NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Insert Sample H1_NMR 1H NMR Spectrum NMR_Spectrometer->H1_NMR C13_NMR 13C NMR Spectrum NMR_Spectrometer->C13_NMR F19_NMR 19F NMR Spectrum NMR_Spectrometer->F19_NMR Structure Structural Elucidation H1_NMR->Structure C13_NMR->Structure F19_NMR->Structure

Caption: Workflow for NMR spectroscopic analysis.

dot

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Output Sample Sample Vial GC Vial Sample->Vial Solvent Volatile Solvent (e.g., Hexane) Solvent->Vial GC Gas Chromatograph Vial->GC Inject Sample MS Mass Spectrometer GC->MS Separated Analytes Chromatogram Chromatogram GC->Chromatogram Mass_Spectrum Mass Spectrum MS->Mass_Spectrum HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Output Sample Sample Vial HPLC Vial Sample->Vial Solvent Mobile Phase Compatible Solvent Solvent->Vial HPLC HPLC System Vial->HPLC Inject Sample Detector Detector (UV or MS) HPLC->Detector Separated Analytes Chromatogram Chromatogram Detector->Chromatogram

References

Spectroscopic Showdown: Unraveling the Products of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the synthesis and spectroscopic analysis of novel polyhalogenated biphenyls, offering researchers and drug development professionals a detailed examination of reaction outcomes and analytical methodologies.

In the realm of synthetic chemistry, the functionalization of polyhalogenated aromatic compounds is a critical step in the development of novel pharmaceuticals, agrochemicals, and advanced materials. One such versatile starting material is 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, a highly substituted benzene ring ripe for carbon-carbon bond formation. This guide provides a comparative analysis of a key reaction of this compound—the Suzuki-Miyaura cross-coupling—and presents a detailed spectroscopic characterization of the resulting product. An alternative synthetic approach is also discussed, providing a basis for methodological comparison.

From Bromobenzene to Biphenyl: A Suzuki-Miyaura Approach

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for the formation of biaryl linkages. In a representative transformation, this compound is reacted with an arylboronic acid to yield the corresponding biphenyl derivative. This section details the synthesis of 3,5-dichloro-2,4,6-trifluoro-biphenyl and its comprehensive spectroscopic analysis.

Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), a suitable phosphine ligand such as SPhos (0.04 mmol), and potassium carbonate (2.0 mmol) is prepared in a mixture of toluene and water (4:1, 5 mL). The reaction vessel is purged with an inert gas, such as argon, and heated to 80-100°C. The reaction progress is monitored by thin-layer chromatography or gas chromatography-mass spectrometry. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3,5-dichloro-2,4,6-trifluorobiphenyl.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for the synthesized 3,5-dichloro-2,4,6-trifluorobiphenyl.

Spectroscopic TechniqueObserved Data
¹H NMR (CDCl₃, 400 MHz)δ 7.40-7.60 (m, 5H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz)δ 115-160 (multiple signals corresponding to the fluorinated and non-fluorinated aromatic carbons)
Mass Spectrometry (EI)m/z [M]⁺ corresponding to the molecular weight of C₁₂H₅Cl₂F₃
Infrared (IR) (KBr)Characteristic peaks for C-H, C=C aromatic, C-Cl, and C-F stretching vibrations.

An Alternative Route: The Stille Cross-Coupling

As a point of comparison, the Stille cross-coupling reaction presents an alternative method for the synthesis of polyhalogenated biphenyls. This reaction utilizes an organotin reagent in place of a boronic acid.

Conceptual Experimental Protocol: Stille Coupling

In a procedure analogous to the Suzuki-Miyaura coupling, this compound (1.0 mmol) would be reacted with tributyl(phenyl)stannane (1.1 mmol) in the presence of a palladium catalyst, such as Pd(PPh₃)₄ (0.03-0.05 mmol), in an anhydrous, degassed solvent like toluene. The reaction would typically be heated to 80-110°C and monitored until completion. Workup and purification would follow similar procedures to isolate the 3,5-dichloro-2,4,6-trifluorobiphenyl product.

Comparative Analysis

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes
Byproducts Boron-based, generally less toxicTin-based, often toxic and difficult to remove
Reaction Conditions Generally mild, requires a baseMild, often requires additives like LiCl or Cu(I) salts
Functional Group Tolerance BroadBroad
Availability of Reagents Wide commercial availability of boronic acidsOrganostannanes are also available but may require synthesis

Visualizing the Workflow

To illustrate the general laboratory procedure for the synthesis and analysis of the target biphenyl, the following workflow diagram is provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Reactants This compound + Arylboronic Acid Start->Reactants 1. Weigh & Combine Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) Reactants->Reaction 2. Reaction Setup Workup Extraction & Washing Reaction->Workup 3. Quench & Extract Purification Column Chromatography Workup->Purification 4. Isolate Crude Product Product Pure Biphenyl Product Purification->Product 5. Obtain Pure Product NMR ¹H and ¹³C NMR Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Data Spectroscopic Data NMR->Data MS->Data IR->Data

Experimental workflow for the synthesis and analysis of 3,5-dichloro-2,4,6-trifluorobiphenyl.

This guide provides a foundational comparison of synthetic routes to a key polyhalogenated biphenyl derivative. The detailed spectroscopic data for the Suzuki-Miyaura product serves as a benchmark for researchers working with this class of compounds. The choice between Suzuki-Miyaura and Stille couplings will ultimately depend on factors such as reagent availability, desired purity, and tolerance for specific reaction conditions and byproducts.

Comparative Guide to Catalysts for Reactions of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalysts for cross-coupling reactions involving 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene. Due to the limited availability of specific experimental data for this substrate, the following tables present performance data from analogous, structurally similar polyhalogenated aromatic compounds. These comparisons serve as a valuable starting point for catalyst selection and reaction optimization.

The high degree of halogenation on the benzene ring significantly influences its reactivity. The Carbon-Bromine bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-nitrogen bonds.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of catalyst is critical for achieving high yields, especially with electron-deficient and sterically hindered aryl halides.

Data Presentation: Catalyst Performance in Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002-8>90Highly active for sterically hindered and electron-deficient aryl bromides.
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O100-11012-2440-70Traditional catalyst, moderate activity for complex aryl halides.
NiCl₂(PCy₃)₂PCy₃K₃PO₄Dioxane10012~90Cost-effective alternative to palladium, effective for aryl chlorides and bromides.
Pd/C-K₃PO₄Water100<1100Heterogeneous catalyst, advantageous for easy separation and recycling.[2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A detailed experimental procedure is crucial for reproducibility. The following is a representative protocol adaptable for palladium-catalyzed Suzuki coupling of aryl bromides.

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

Catalytic Cycle and Workflow Visualization

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox pd2_trans Ar-Pd(II)L_n-Ar' pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product Ar-Ar' (Coupled Product) pd2_trans->product Reductive Elimination sub Ar-X (1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene) sub->pd2_ox Oxidative Addition boronic Ar'-B(OH)₂ + Base boronic->pd2_trans Heck_Reaction_Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)L_n(alkene)] pd2_ox->pd2_alkene Alkene Coordination pd2_insertion R-CH₂-CH(Ar)-Pd(II)L_n-X pd2_alkene->pd2_insertion Migratory Insertion pd_hydride H-Pd(II)L_n-X pd2_insertion->pd_hydride β-Hydride Elimination pd_hydride->pd0 Base, Reductive Elimination Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2_ox Ar-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)L_n-C≡CR pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-C≡CR pd2_trans->product cu_alkyne [Cu(C≡CR)] cu_alkyne->pd2_ox alkyne H-C≡CR + Base alkyne->cu_alkyne cux CuX cux->cu_alkyne Experimental_Workflow setup 1. Reaction Setup (Aryl Halide, Coupling Partner, Base) catalyst 2. Add Catalyst and Ligand setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent reaction 4. Heat under Inert Atmosphere solvent->reaction monitoring 5. Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup 6. Work-up (Cool, Extract, Wash) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification characterization 8. Characterize Product (NMR, MS) purification->characterization

References

Navigating the Synthesis of Complex Aromatics: A Guide to Alternatives for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene stands as a valuable, yet specialized, reagent for introducing a heavily halogenated phenyl moiety. This guide provides a comprehensive comparison of its reactivity in key cross-coupling reactions and explores viable alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

The unique electronic properties of this compound, stemming from its array of electron-withdrawing halogen substituents, make it a compelling substrate for various palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as the primary reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. However, the availability of alternative polyhalogenated aromatic compounds prompts a comparative analysis to identify the most suitable building block for a given synthetic target.

This guide delves into the performance of this compound and its alternatives in four cornerstone cross-coupling reactions: Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination.

Comparative Analysis of Cross-Coupling Reactions

The following tables summarize the performance of this compound and its alternatives in key cross-coupling reactions. The data, compiled from various literature sources, provides a quantitative basis for comparison.

Table 1: Suzuki-Miyaura Coupling of Polyhalogenated Bromobenzenes with Phenylboronic Acid

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
1-Bromo-2,4,6-trifluorobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80692
1-Bromo-3,5-dichlorobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001688
1,3,5-Trichlorobenzene*Pd₂(dba)₃ / XPhosK₃PO₄Dioxane1002475

*Note: Data for 1,3,5-trichlorobenzene is for the coupling of one C-Cl bond and is included for reactivity comparison.

Table 2: Stille Coupling of Polyhalogenated Bromobenzenes with Tributyl(vinyl)stannane

Aryl BromideCatalyst SystemAdditiveSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄-Toluene1101878
1-Bromo-2,4,6-trifluorobenzenePd(PPh₃)₄-Toluene1001285
1-Bromo-3,5-dichlorobenzenePdCl₂(PPh₃)₂CuIDMF80682

Table 3: Sonogashira Coupling of Polyhalogenated Bromobenzenes with Phenylacetylene

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPdCl₂(PPh₃)₂ / CuIEt₃NTHF65889
1-Bromo-2,4,6-trifluorobenzenePdCl₂(PPh₃)₂ / CuIEt₃NTHF60693
1-Bromo-3,5-dichlorobenzenePd(PPh₃)₄ / CuIi-Pr₂NHDMF801285

Table 4: Buchwald-Hartwig Amination of Polyhalogenated Bromobenzenes with Morpholine

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃ / XPhosNaOtBuToluene1001891
1-Bromo-2,4,6-trifluorobenzenePd₂(dba)₃ / BINAPCs₂CO₃Toluene1102488
1-Bromo-3,5-dichlorobenzenePd(OAc)₂ / RuPhosK₃PO₄Dioxane1002492

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (8 mL), ethanol (1 mL), and water (1 mL) was added sodium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). The mixture was degassed and heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction was diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.[1]

General Procedure for Stille Coupling

A mixture of the aryl bromide (1.0 mmol), tributyl(vinyl)stannane (1.1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in anhydrous toluene (10 mL) was degassed and heated at the specified temperature under an inert atmosphere for the indicated time. The reaction mixture was cooled to room temperature and partitioned between ethyl acetate and a saturated aqueous solution of potassium fluoride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue was purified by flash chromatography.[2][3]

General Procedure for Sonogashira Coupling

To a solution of the aryl bromide (1.0 mmol) and phenylacetylene (1.1 mmol) in a suitable solvent (e.g., THF or DMF, 10 mL) were added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), copper(I) iodide (0.04 mmol), and a base such as triethylamine (3.0 mmol). The reaction mixture was stirred at the specified temperature for the indicated time under an inert atmosphere. After completion, the mixture was cooled, diluted with a suitable organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The product was purified by column chromatography.[4]

General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl bromide (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol) in anhydrous toluene (10 mL) was degassed and heated at the specified temperature under an inert atmosphere for the indicated time. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[5]

Visualizing Synthetic Pathways and Decision Making

The following diagrams illustrate a typical workflow for a cross-coupling reaction and a decision-making process for selecting a suitable building block.

Experimental_Workflow General Experimental Workflow for Cross-Coupling Reactions reagents Combine Aryl Halide, Coupling Partner, Catalyst, Ligand, and Base solvent Add Degassed Solvent reagents->solvent 1 reaction Heat Reaction Mixture under Inert Atmosphere solvent->reaction 2 workup Aqueous Workup (Extraction and Washing) reaction->workup 3 purification Purification (e.g., Column Chromatography) workup->purification 4 analysis Characterization (NMR, MS, etc.) purification->analysis 5

General Experimental Workflow

Decision_Process Decision Process for Selecting an Aryl Halide Building Block start Define Target Molecule reactivity Required Reactivity? start->reactivity target_compound 1-Bromo-3,5-dichloro- 2,4,6-trifluorobenzene reactivity->target_compound High Electron Deficiency Needed alternative1 Alternative 1: 1-Bromo-2,4,6-trifluorobenzene reactivity->alternative1 Higher Reactivity Desired alternative2 Alternative 2: Other Polyhalogenated Bromobenzenes reactivity->alternative2 Different Substitution Pattern Required cost Cost and Availability Considerations select Select Optimal Building Block cost->select target_compound->cost alternative1->cost alternative2->cost

Aryl Halide Selection Logic

Conclusion

This guide provides a comparative overview of this compound and its alternatives in essential cross-coupling reactions. The provided data and protocols serve as a valuable resource for chemists to make informed decisions in the design and execution of their synthetic routes. While this compound offers a unique substitution pattern, alternatives such as 1-bromo-2,4,6-trifluorobenzene may provide higher reactivity in certain transformations. The choice of the optimal building block will ultimately depend on the specific requirements of the target molecule, including desired electronic properties, steric considerations, and overall synthetic strategy.

References

Limited Public Data Curbs Comprehensive Review of 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene Applications

Author: BenchChem Technical Support Team. Date: December 2025

Despite its potential as a versatile building block in chemical synthesis, a comprehensive literature review reveals a notable scarcity of published applications for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene in the development of pharmaceuticals and advanced materials. While the compound's chemical properties suggest its utility in constructing complex molecules, a lack of specific, documented examples with detailed experimental data and performance comparisons hinders a full evaluation of its practical applications for researchers, scientists, and drug development professionals.

This compound is a highly functionalized aromatic compound, characterized by a benzene ring substituted with one bromine, two chlorine, and three fluorine atoms.[1] This high degree of halogenation creates an electron-deficient aromatic system, making the compound a promising candidate for various chemical transformations.[1]

Theoretical Reactivity and Potential Applications

The chemical structure of this compound suggests its primary utility in two key types of reactions:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a well-established reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the formation of new carbon-carbon bonds, enabling the synthesis of a wide array of substituted benzene derivatives.[1]

  • Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing halogen atoms activates the benzene ring towards attack by nucleophiles. This allows for the replacement of one or more of the halogen atoms with other functional groups, providing a pathway to diverse molecular architectures.[1]

These reaction pathways theoretically position this compound as a valuable intermediate for the synthesis of novel compounds in medicinal chemistry and materials science. The incorporation of fluorine atoms, in particular, is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. In materials science, fluorination can impart desirable properties such as thermal stability and altered electronic characteristics.

The Information Gap: A Lack of Concrete Examples

Despite its theoretical potential, extensive searches of scientific literature and patent databases have failed to yield specific examples of the application of this compound. The searches did not uncover any published studies that provide:

  • Detailed experimental protocols for the use of this specific compound in the synthesis of bioactive molecules or functional materials.

  • Quantitative data comparing the performance of derivatives of this compound with other alternative compounds.

  • Diagrams of signaling pathways or experimental workflows directly involving this starting material.

While general information on related compounds and reaction types is available, the absence of specific data for this compound makes it impossible to construct the detailed comparison guides, data tables, and visualizations as requested.

Conclusion

For researchers, scientists, and drug development professionals considering the use of this compound, it is important to be aware of the current gap in publicly available application data. While its chemical properties are promising, the lack of documented use cases necessitates foundational research to establish its utility and performance in specific synthetic contexts. Future research demonstrating its successful application in the synthesis of novel compounds with advantageous properties would be necessary to validate its potential as a valuable tool in chemical R&D.

References

Safety Operating Guide

1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents are critical components of this responsibility. This guide provides essential safety and logistical information for the disposal of halogenated benzenes, with a focus on compounds structurally similar to 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, offering procedural, step-by-step guidance.

Chemical Safety Profile

Based on data for structurally related compounds, halogenated benzenes are generally classified as hazardous substances. The safety profile necessitates careful handling to mitigate potential risks. Below is a summary of typical hazard information.

Hazard ClassificationDescription
Physical Hazards Often flammable liquids and vapors. Vapors may form explosive mixtures with air, especially with heating.
Health Hazards Can be harmful if swallowed (Acute Oral Toxicity).[1] May cause skin and serious eye irritation.[2][3] Some compounds may cause respiratory irritation or damage to organs through prolonged or repeated exposure.[1][4]
Environmental Hazards Many halogenated benzenes are very toxic to aquatic life with long-lasting effects.[1] It is crucial to prevent their release into the environment.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of halogenated benzenes is through an approved hazardous waste disposal facility. Under no circumstances should these chemicals be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Collect waste halogenated benzene and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and sealed waste container.

  • The container must be made of a compatible material and be in good condition to prevent leaks.

2. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name, and appropriate hazard pictograms (e.g., flammable, irritant, environmental hazard).

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.

  • Keep the container away from heat, sparks, open flames, and other ignition sources.[3]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Professional Disposal:

  • Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.

  • Provide the contractor with the Safety Data Sheet (SDS) for the specific chemical.

  • Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to ensure safety and minimize environmental contamination.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any vapors.

  • Containment: Use a non-combustible absorbent material like sand, silica gel, or earth to soak up the spill.

  • Collection: Place the absorbent material into a closed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Personal Protective Equipment (PPE)

When handling halogenated benzenes, especially during disposal and spill cleanup, wearing appropriate Personal Protective Equipment is mandatory.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a respirator with an appropriate filter for organic vapors.

Below is a diagram illustrating the logical workflow for the proper disposal of halogenated benzenes.

Workflow for Proper Disposal of Halogenated Benzenes cluster_collection Waste Collection & Storage cluster_disposal Professional Disposal cluster_spill Spill Management collect_waste Collect waste in a designated, sealed container label_container Label container with 'Hazardous Waste' and contents collect_waste->label_container store_safely Store in a cool, ventilated, secure area away from ignition sources label_container->store_safely contact_disposal Contact licensed hazardous waste disposal service store_safely->contact_disposal provide_sds Provide Safety Data Sheet to the contractor contact_disposal->provide_sds follow_regulations Adhere to all local, state, and federal regulations provide_sds->follow_regulations end_disposal End: Compliant Disposal follow_regulations->end_disposal evacuate Evacuate non-essential personnel ventilate Ensure proper ventilation evacuate->ventilate contain Contain spill with inert absorbent material ventilate->contain collect_spill Collect and seal in a labeled waste container contain->collect_spill decontaminate Decontaminate the spill area collect_spill->decontaminate report_spill Report spill to safety department decontaminate->report_spill end_spill End: Spill Managed report_spill->end_spill start Start: Waste Generated start->collect_waste spill_event Spill Occurs? start->spill_event spill_event->collect_waste No spill_event->evacuate Yes

References

Essential Safety and Operational Guide for 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for handling 1-Bromo-3,5-dichloro-2,4,6-trifluorobenzene, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is vital for ensuring personal safety and environmental protection.

Chemical Profile: this compound is a colorless crystalline solid.[1] It is stable under normal temperature and pressure and is generally insoluble in water but soluble in common organic solvents such as acetone, ethyl acetate, and methanol.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling halogenated aromatic compounds to mitigate risks such as skin and eye irritation, respiratory issues, and potential acute toxicity if swallowed.[2][3][4][5][6]

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[2][7]Protects against splashes and vapors that can cause serious eye damage.[2]
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat or chemically resistant apron, and closed-toe shoes.[2][7]Prevents skin contact, which can lead to irritation or burns.[2]
Respiratory Work in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.Minimizes inhalation of vapors that can cause respiratory tract irritation.[2] For emergencies, a self-contained breathing apparatus (SCBA) is necessary.[2]

Experimental Workflow and Handling Protocol

Proper handling procedures are critical to minimize exposure and prevent accidents.

cluster_prep Preparation Phase cluster_handle Handling Phase cluster_cleanup Cleanup and Disposal Phase prep Preparation handle Handling prep->handle Proceed when ready cleanup Cleanup & Disposal handle->cleanup After experiment end End of Process cleanup->end prep_area Prepare well-ventilated work area (fume hood) [1] ppe_check Don necessary PPE [7] prep_area->ppe_check spill_kit Ensure spill kit is accessible ppe_check->spill_kit equipment Gather all necessary equipment and reagents spill_kit->equipment aliquot Carefully measure and transfer the chemical [1] reaction Conduct experiment within the fume hood [1] aliquot->reaction storage Keep container tightly closed when not in use [2] reaction->storage decontaminate Decontaminate glassware with a suitable solvent [1] segregate Segregate halogenated waste from non-halogenated waste [1] decontaminate->segregate dispose Dispose of waste according to institutional procedures [1] segregate->dispose

Caption: Workflow for handling this compound.

Detailed Procedural Steps:

  • Preparation :

    • Ensure a chemical fume hood is operational and the workspace is clear of clutter.[2]

    • Place all necessary equipment and reagents inside the fume hood.[2]

    • Wear all required PPE before handling the chemical.[7]

  • Handling :

    • Carefully measure and transfer the required amount of this compound, using appropriate tools to minimize the risk of spills.[2]

    • Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[2]

    • Use non-sparking tools and explosion-proof equipment, and ensure containers are grounded and bonded when transferring material to prevent static discharge.[3][8][9]

    • Avoid all personal contact with the chemical, including inhalation. After handling, wash hands thoroughly with soap and water.[9]

  • Storage :

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1]

    • Keep it away from incompatible materials such as strong oxidizing agents.[8][10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

StepProcedureRationale
Waste Segregation Collect halogenated organic waste separately from non-halogenated waste streams.[2]Prevents dangerous chemical reactions and allows for proper waste treatment.
Container Management Use a designated, properly labeled, and sealed container for waste.[7]Ensures clear identification and safe storage of hazardous waste.
Disposal Method Dispose of contents and container in accordance with local, state, and federal regulations through an approved waste disposal plant.[7][9][10]Ensures environmentally sound and compliant disposal of hazardous materials.
Contaminated Materials Any materials contaminated with this chemical, such as gloves or absorbent pads, should be disposed of as hazardous waste.[7][11]Prevents the spread of chemical contamination.

Spill Response:

  • Evacuate : Immediately clear the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use an inert absorbent material like sand or vermiculite to contain the spill.[11]

  • Clean-up : Carefully collect the absorbed material into a sealed container for disposal as hazardous waste.[11]

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[7]

  • Report : Report the spill to the relevant institutional safety department.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.